molecular formula C21H34O4 B1255654 5-trans U-46619

5-trans U-46619

Cat. No.: B1255654
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-WEHMOUSJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m0/s1

InChI Key

LQANGKSBLPMBTJ-WEHMOUSJSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@@H]2C[C@H]([C@H]1C/C=C\CCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Pictograms

Irritant

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Foundational & Exploratory

5-trans U-46619 as a Microsomal Prostaglandin E2 Synthase-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a critical downstream enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. Its role in converting the cyclooxygenase (COX)-derived intermediate prostaglandin H2 (PGH2) to PGE2 positions it as a key player in inflammation, pain, fever, and various proliferative diseases. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream COX enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production, potentially mitigating the gastrointestinal and cardiovascular side effects associated with broad prostanoid suppression. This technical guide focuses on 5-trans U-46619, an isomer of the well-known thromboxane A2 mimetic U-46619, which has been identified as an inhibitor of prostaglandin E synthase.

While the primary biological activity of U-46619 is the potent agonism of the thromboxane A2 receptor, its 5-trans isomer has been reported to possess inhibitory activity against prostaglandin E synthase.[1] This document serves as a comprehensive resource on the current understanding of this compound as an mPGES-1 inhibitor, detailing the relevant biological pathways, available inhibitory data, and representative experimental protocols for its investigation.

Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1

The production of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by either COX-1 or COX-2. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. The inducible nature of both COX-2 and mPGES-1 in response to pro-inflammatory stimuli highlights their synergistic role in the pathology of inflammatory conditions.

PGE2_Synthesis_Pathway cluster_labels Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 COX COX-1 / COX-2 COX->AA PLA2 Phospholipase A2 PLA2->Membrane mPGES1 mPGES-1 mPGES1->PGH2 Inhibitor This compound Inhibitor->mPGES1

Prostaglandin E2 (PGE2) Synthesis Pathway

Quantitative Data on this compound Inhibition

The available literature on the inhibitory activity of this compound against mPGES-1 is limited. The primary source of this information is a 2002 study by Quraishi, Mancini, and Riendeau published in Biochemical Pharmacology. While the full detailed quantitative data such as IC50 values are not widely accessible, a key finding from this research has been cited.

CompoundTarget EnzymeReported ActivityReference
This compoundProstaglandin E SynthaseApproximately half as potent as the 5-cis isomer of U-46619[1]
5-cis U-46619Prostaglandin E SynthaseInhibitor[1]

It is important to note that this compound is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[1] Researchers should consider this potential for cross-contamination when studying the effects of U-46619.

Experimental Protocols

Due to the scarcity of detailed published protocols specifically for testing this compound, a representative experimental protocol for a cell-free mPGES-1 inhibition assay is provided below. This protocol is based on methodologies commonly used for evaluating other mPGES-1 inhibitors.

Representative Cell-Free mPGES-1 Inhibition Assay

1. Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on recombinant human mPGES-1.

2. Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α)

  • PGE2 standard

  • 96-well microplate

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

3. Methods:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of PGH2 in an appropriate solvent and store it at -80°C until use.

    • Prepare the assay buffer containing GSH at a final concentration of 1 mM.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the recombinant mPGES-1 enzyme.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Incubate the reaction mixture for a short period (e.g., 1-2 minutes) at 37°C.

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards.

    • Calculate the concentration of PGE2 produced in each well based on the standard curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Experimental_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Incubate Pre-incubate Enzyme and Inhibitor Prep->Incubate React Initiate Reaction with Substrate (PGH2) Incubate->React Stop Terminate Reaction React->Stop Detect Quantify PGE2 Production (e.g., ELISA) Stop->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze End End Analyze->End

Workflow for mPGES-1 Inhibition Assay

Conclusion

This compound represents an interesting, yet understudied, molecule in the context of mPGES-1 inhibition. While its primary characterization remains that of a thromboxane A2 agonist, the initial findings of its inhibitory effect on prostaglandin E synthase warrant further investigation. For researchers in drug development, the selective inhibition of mPGES-1 remains a promising therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of compounds like this compound and the development of novel anti-inflammatory agents. Further studies are necessary to fully elucidate the potency, selectivity, and mechanism of action of this compound as an mPGES-1 inhibitor.

References

In-Depth Technical Guide: The Biological Activity of the 5,6-trans Isomer of U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is widely recognized in pharmacological research as a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2, acting as a selective agonist for the thromboxane A2 (TP) receptor. Its 5,6-cis isomer is extensively used to study the physiological and pathological roles of TP receptor activation, such as platelet aggregation and vasoconstriction. However, the biological activity of its geometric isomer, 5,6-trans U-46619, is less characterized, exhibiting a distinct pharmacological profile. This technical guide provides a comprehensive overview of the known biological activity of the 5,6-trans isomer of U-46619, with a focus on its inhibitory action on microsomal prostaglandin E2 synthase-1 (mPGES-1).

Core Biological Activity: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

The primary documented biological activity of 5,6-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme crucial for the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

Quantitative Data

The inhibitory potency of 5,6-trans U-46619 against mPGES-1 has been determined, and for comparative purposes, the activity of the more common 5,6-cis isomer (U-46619) is also presented.

CompoundTargetAssay TypeMeasured ActivityReference
5,6-trans U-46619 Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Inhibition AssayInhibition at 10 µM
5,6-cis U-46619Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Inhibition Assay~2-fold more potent than the trans-isomer

Thromboxane A2 (TP) Receptor Activity

A thorough review of the scientific literature did not yield any studies that have specifically evaluated the binding affinity or functional activity of the 5,6-trans isomer of U-46619 at the thromboxane A2 (TP) receptor. This stands in stark contrast to the 5,6-cis isomer (U-46619), which is a potent TP receptor agonist with an EC50 of 35 nM for inducing platelet aggregation. The lack of data suggests that the 5,6-trans configuration may significantly reduce or abolish activity at the TP receptor, though this remains to be experimentally verified.

Experimental Protocols

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

The following is a generalized protocol based on standard methodologies for assessing mPGES-1 inhibition, as would have been employed in the characterization of 5,6-trans U-46619.

Objective: To determine the in vitro inhibitory activity of 5,6-trans U-46619 on human mPGES-1.

Materials:

  • Human mPGES-1 expressed in a suitable host system (e.g., E. coli or insect cells)

  • Microsomal preparations from cells overexpressing mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • 5,6-trans U-46619

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent PGH2 metabolism to TXA2)

  • Apparatus for high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) for PGE2 detection

Procedure:

  • Microsomal Preparation: Microsomes containing mPGES-1 are prepared from the host cells through differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Inhibition Assay:

    • In a reaction vessel, the microsomal preparation is pre-incubated with varying concentrations of 5,6-trans U-46619 or vehicle control for a specified period at a controlled temperature (e.g., 4°C).

    • The enzymatic reaction is initiated by the addition of the substrate, PGH2, and the cofactor, reduced glutathione.

    • The reaction is allowed to proceed for a defined time (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

    • The reaction is terminated by the addition of a stop solution.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using either a validated HPLC method or a specific PGE2 ELISA kit.

  • Data Analysis: The percentage of inhibition at each concentration of 5,6-trans U-46619 is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Inhibition of PGE2 Synthesis by 5,6-trans U-46619

The 5,6-trans isomer of U-46619 has been shown to inhibit the enzymatic conversion of PGH2 to PGE2 by mPGES-1. This action reduces the downstream inflammatory effects mediated by PGE2.

mPGES1_inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation trans_U46619 5,6-trans U-46619 trans_U46619->mPGES1 Inhibition

Caption: Inhibition of mPGES-1 by 5,6-trans U-46619.

Established Signaling Pathway of 5,6-cis U-46619 (for Comparison)

While the activity of the 5,6-trans isomer at the TP receptor is unknown, the signaling pathway of the well-characterized 5,6-cis isomer (U-46619) is presented below for comparative context. U-46619 activates the TP receptor, which couples to Gq/11 and G12/13 proteins, leading to downstream signaling cascades that result in physiological responses like platelet aggregation and smooth muscle contraction.

U46619_TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 5,6-cis U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq/11 TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Physiological_Response Platelet Aggregation, Smooth Muscle Contraction PKC->Physiological_Response Ca2_increase->Physiological_Response ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Physiological_Response

Caption: TP receptor signaling of 5,6-cis U-46619.

Conclusion

The 5,6-trans isomer of U-46619 presents a distinct pharmacological profile compared to its well-studied 5,6-cis counterpart. The primary and currently documented biological activity of 5,6-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase-1, suggesting its potential as a tool for studying the roles of PGE2 in inflammatory processes. A significant gap in the current understanding is its activity, or lack thereof, at the thromboxane A2 receptor. Further research is warranted to fully elucidate the pharmacological properties of this isomer, which could reveal novel structure-activity relationships and potentially lead to the development of more selective pharmacological tools.

An In-depth Technical Guide to 5-trans U-46619: CAS Number and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties and biological actions of 5-trans U-46619. It is important to note that while this document focuses on the 5-trans isomer, a significant portion of the available pharmacological and mechanistic data has been generated using its more widely studied cis-isomer, U-46619. Throughout this guide, a clear distinction will be made between data specific to this compound and that pertaining to U-46619, which serves as a valuable proxy for understanding its biological activities as a thromboxane A2 receptor agonist.

Chemical Identity and Properties

This compound, a synthetic analog of the prostaglandin endoperoxide PGH2, is primarily recognized for its role as a thromboxane A2 (TP) receptor agonist.[1] While it is often found as a minor impurity in commercial preparations of U-46619, its distinct stereochemistry warrants individual characterization.[2]

Chemical Structure and Identification
PropertyValue
CAS Number 330796-58-2[1][3][4]
Formal Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[3]
Synonyms 5,6-trans U-46619[3]
Molecular Formula C₂₁H₃₄O₄[1][3][4]
Molecular Weight 350.5 g/mol [1][3][4]
Physicochemical Properties
PropertyValue
Appearance A solution in methyl acetate[3]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3]
Storage and Stability Store at -20°C for at least two years.[3]

Mechanism of Action and Signaling Pathways

As a thromboxane A2 receptor agonist, the biological effects of this compound are presumed to be mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs).[3][5] The downstream signaling cascades are complex and cell-type specific, leading to a variety of physiological responses. The majority of the detailed signaling information available is derived from studies on U-46619.

Upon binding to the TP receptor, U-46619 primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade through the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are central to many of the physiological effects of TP receptor activation, including platelet aggregation and smooth muscle contraction.

Furthermore, studies with U-46619 have demonstrated the involvement of other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[3][6] There is also evidence for the involvement of RhoA/Rho-kinase signaling pathways, which play a role in Ca2+ sensitization of the contractile machinery in smooth muscle.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates ERK ERK1/2 TP_Receptor->ERK activates p38 p38 MAPK TP_Receptor->p38 activates RhoA RhoA TP_Receptor->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Ca_Cytosol->PKC activates Physiological_Responses Physiological Responses (Platelet Aggregation, Vasoconstriction) PKC->Physiological_Responses ERK->Physiological_Responses p38->Physiological_Responses RhoA->Physiological_Responses

Caption: Signaling pathway of this compound via the Thromboxane A2 receptor.

Pharmacological Data

Quantitative pharmacological data for this compound is scarce. Therefore, the following tables summarize the data available for the more extensively studied isomer, U-46619, which is also a potent TP receptor agonist. These values provide an indication of the potency of this class of compounds.

In Vitro Potency of U-46619
AssaySpeciesEC₅₀ (nM)Reference
Platelet Shape ChangeHuman35[5]
Platelet AggregationHuman1310[5]
Myosin Light Chain PhosphorylationHuman57[5]
Serotonin ReleaseHuman536[5]
Fibrinogen Receptor BindingHuman530[5]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of thromboxane A2 receptor agonists like U-46619 and are applicable for studying this compound.

Platelet Aggregation Assay

Objective: To measure the ability of a compound to induce platelet aggregation.

Methodology:

  • Platelet Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a suspension of platelets.

  • Procedure: A baseline light transmission is established with a platelet suspension. The test compound (e.g., this compound) is added at various concentrations, and the change in light transmission is recorded over time. The maximum aggregation response is determined for each concentration.

  • Data Analysis: Dose-response curves are constructed by plotting the percentage of maximum aggregation against the logarithm of the agonist concentration. The EC₅₀ value is then calculated.

Vascular Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of a compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta or coronary artery) is carefully dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tension Measurement: The arterial rings are connected to an isometric force transducer to record changes in tension.

  • Procedure: The rings are allowed to equilibrate under a resting tension. A reference contraction is often induced with a standard agent (e.g., potassium chloride). After a washout period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound) to the organ bath.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by the reference agent. Dose-response curves are plotted, and EC₅₀ values are determined.

Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_vascular Vascular Contraction Assay P1 Blood Collection P2 PRP Preparation P1->P2 P3 Washed Platelet Preparation P2->P3 P4 Aggregometry P3->P4 P5 Data Analysis (EC50) P4->P5 V1 Artery Dissection V2 Ring Mounting in Organ Bath V1->V2 V3 Tension Recording V2->V3 V4 Cumulative Dosing V3->V4 V5 Data Analysis (EC50) V4->V5

Caption: General experimental workflows for studying this compound.

Conclusion

This compound is a thromboxane A2 receptor agonist with a distinct chemical identity. While specific pharmacological data for this isomer is limited, the extensive research on its cis-isomer, U-46619, provides a strong foundation for understanding its mechanism of action and physiological effects. The information and protocols presented in this guide are intended to support researchers in the fields of pharmacology, drug discovery, and cardiovascular science in their investigations of this and related compounds. Further research is warranted to fully elucidate the unique pharmacological profile of the 5-trans isomer.

References

The Dichotomous Roles of U-46619 Isomers in Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is widely recognized in prostaglandin research as a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2).[1] Its primary and most well-documented role is that of a potent thromboxane A2 (TXA2) receptor agonist, mimicking the physiological effects of TXA2, such as platelet aggregation and vasoconstriction.[1][2][3] However, the biological activity of U-46619 is not monolithic and is critically dependent on its stereochemistry. This guide delves into the distinct and contrasting roles of the 5-cis and 5-trans isomers of U-46619 within the prostaglandin synthesis pathways, with a particular focus on the lesser-known inhibitory function of the 5-trans isomer. Understanding these differences is paramount for the accurate interpretation of experimental data and for the strategic design of novel therapeutic agents targeting the prostanoid signaling cascade.

The Core Compound: (5Z)-U-46619 - A Thromboxane A2 Receptor Agonist

The commonly studied isomer of U-46619 possesses a cis (Z) configuration at the 5,6-double bond and is a potent and selective agonist of the thromboxane A2 (TP) receptor.[1][2][3] In this capacity, it serves as a valuable pharmacological tool to investigate the physiological and pathological processes mediated by TXA2.

Mechanism of Action and Signaling Pathways

Upon binding to the TP receptor, a G-protein coupled receptor, (5Z)-U-46619 initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, (5Z)-U-46619 has been shown to stimulate the activation of the small GTPase RhoA.[4] The RhoA signaling pathway plays a crucial role in platelet shape change and smooth muscle contraction. Additionally, the activation of p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase (ERK1/2) signaling pathways has been observed following TP receptor stimulation by U-46619.[4]

Figure 1. (5Z)-U-46619 Signaling Cascade.
Quantitative Pharmacological Data

The potency of (5Z)-U-46619 as a TP receptor agonist has been quantified in various functional assays. The following table summarizes key pharmacological parameters.

ParameterSpeciesPreparationValueReference
EC50 HumanWashed Platelets (Aggregation)0.58 µM[4]
EC50 HumanWashed Platelets (Shape Change)0.013 µM[4]
EC50 --0.035 µM[2]

The Contrasting Role of 5-trans U-46619: An mPGES-1 Inhibitor

In stark contrast to its cis counterpart, this compound, which has a trans (E) configuration at the 5,6-double bond, acts as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] mPGES-1 is a terminal synthase in the prostaglandin synthesis pathway, responsible for the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

The inhibitory action of this compound on mPGES-1 positions it as a modulator of the inflammatory response, a role diametrically opposed to the pro-aggregatory and vasoconstrictive actions of the cis isomer.

Figure 2. Divergent actions of U-46619 isomers.
Quantitative Inhibitory Data

CompoundTarget EnzymeEffectConcentrationReference
This compound Microsomal Prostaglandin E2 Synthase (mPGES-1)Inhibition10 µM[5]
This compound Prostaglandin E SynthaseInhibition (approx. half as potent as the 5-cis isomer)-[6]

Experimental Protocols

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

A general protocol to determine the inhibitory activity of compounds against mPGES-1 involves the following steps:

  • Enzyme Preparation: Microsomal fractions containing mPGES-1 are prepared from cells overexpressing the human enzyme or from tissues known to express high levels of mPGES-1.

  • Incubation: The microsomal preparation is pre-incubated with the test compound (e.g., this compound) at various concentrations for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

  • Reaction Termination: After a short incubation period (e.g., 30-60 seconds), the reaction is terminated by the addition of a stopping reagent, such as stannous chloride (SnCl2), which reduces the remaining PGH2 to PGF2α.

  • Product Quantification: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control (vehicle-treated) samples. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3. mPGES-1 Inhibition Assay Workflow.
Platelet Aggregation Assay

To assess the pro-aggregatory effects of (5Z)-U-46619, a standard platelet aggregation assay can be performed:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is obtained by centrifugation.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

  • Agonist Addition: A solution of (5Z)-U-46619 at a specific concentration is added to the PRP.

  • Monitoring: The change in light transmission is monitored over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission.

Conclusion

The isomers of U-46619 present a compelling example of stereospecific pharmacology within the prostaglandin synthesis pathways. While the 5-cis isomer is a well-established and potent TP receptor agonist, driving pro-thrombotic and vasoconstrictive responses, the 5-trans isomer exhibits a contrasting inhibitory effect on mPGES-1, an enzyme central to the inflammatory cascade. This dichotomy underscores the critical importance of isomeric purity in experimental reagents and highlights the potential for designing isomer-specific molecules to selectively target different branches of the prostanoid signaling network for therapeutic benefit. Further elucidation of the quantitative inhibitory profile of this compound and its in vivo effects will be crucial for fully understanding its potential as a modulator of inflammation.

References

A Technical Guide to the Thromboxane A2 Receptor Agonist U-46619 and its Stereoisomer 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of U-46619 and its geometric isomer, 5-trans U-46619, both analogues of the prostaglandin endoperoxide PGH2. U-46619 is a potent and widely utilized thromboxane A2 (TP) receptor agonist, instrumental in the study of platelet aggregation, vasoconstriction, and TP receptor signaling. In contrast, publicly available data on the pharmacological activity of this compound is sparse, primarily identifying it as a minor impurity in commercial U-46619 preparations with some reported activity as a prostaglandin E synthase inhibitor. This document synthesizes the available chemical, pharmacological, and methodological information for both compounds, highlighting the significant knowledge gap that currently exists regarding the bioactivity of this compound at the TP receptor.

Introduction

Thromboxane A2 (TXA2) is a highly unstable but potent eicosanoid that plays a critical role in hemostasis and thrombosis through its action on the thromboxane A2 (TP) receptor. Due to its short half-life, stable synthetic analogues are essential tools for investigating the physiological and pathophysiological roles of the TXA2-TP receptor axis. U-46619 is the most extensively characterized and utilized of these analogues. Its stereoisomer, this compound, which differs in the geometry of the double bond in the heptenoic acid side chain, is less understood. This guide aims to provide a comprehensive overview of the known differences and similarities between these two compounds.

Chemical Structures and Stereochemistry

U-46619 and this compound share the same molecular formula (C₂₁H₃₄O₄) and molecular weight (350.5 g/mol ). The key structural difference lies in the configuration of the double bond at the C5-C6 position of the heptenoic acid side chain.

  • U-46619 (5-cis U-46619): Possesses a cis (or Z) configuration at the C5-C6 double bond. Its IUPAC name is (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid.

  • This compound: Features a trans (or E) configuration at the C5-C6 double bond. Its formal name is 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid.

This seemingly minor variation in stereochemistry can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

Comparative Pharmacological Data

A direct, comprehensive comparison of the pharmacological activities of U-46619 and this compound is limited by the scarcity of data on the trans isomer. The available information is summarized below.

ParameterU-46619 (5-cis)This compoundReference(s)
Primary Target Thromboxane A2 (TP) Receptor AgonistMicrosomal Prostaglandin E2 Synthase (mPGES) Inhibitor[1]
Potency at TP Receptor (EC₅₀) 35 nMNot Reported[2]
Platelet Aggregation Potent inducerNot Reported[1][3]
Vasoconstriction Potent inducerNot Reported[1][3]
Other Reported Activity -Inhibits mPGES at 10 µM; approximately half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version.[4]

Signaling Pathways of U-46619

U-46619, as a TP receptor agonist, activates several downstream signaling cascades. The TP receptor is a G-protein coupled receptor (GPCR), and its activation by U-46619 has been shown to couple to Gq and G12/13 proteins, leading to:

  • Activation of Phospholipase C (PLC): This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • Activation of RhoA: This pathway is crucial for the calcium sensitization of the contractile machinery in smooth muscle cells, contributing to vasoconstriction.

  • Activation of Mitogen-Activated Protein Kinases (MAPK): U-46619 has been demonstrated to activate the p38MAPK and ERK1/2 signaling pathways.

Due to a lack of available research, the signaling pathways activated by this compound have not been elucidated.

Diagram of U-46619 Signaling Pathway

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 MAPK_pathway MAPK Pathway (ERK1/2, p38) TP_Receptor->MAPK_pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation PKC->Aggregation RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction MAPK_pathway->Aggregation

Caption: Signaling pathways activated by U-46619 upon binding to the TP receptor.

Experimental Protocols

Detailed experimental protocols for the direct comparison of U-46619 and this compound are not available in the literature. However, based on studies of U-46619 and other TP receptor ligands, the following standard methodologies would be appropriate for such a comparative analysis.

Thromboxane A2 Receptor Binding Assay

This assay determines the affinity of the compounds for the TP receptor.

  • Preparation of Membranes: Platelet-rich plasma is isolated from whole blood by centrifugation. Platelet membranes are then prepared by sonication and ultracentrifugation.

  • Radioligand: A radiolabeled TP receptor antagonist, such as [³H]SQ 29,548, is commonly used.

  • Assay Procedure:

    • Incubate platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (U-46619 or this compound).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow for TP Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Platelet Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Competitor prep_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay for the TP receptor.

Platelet Aggregation Assay

This functional assay measures the ability of the compounds to induce platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.

  • Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP as platelets aggregate.

  • Assay Procedure:

    • PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature (37°C).

    • A baseline light transmission is established.

    • A solution of U-46619 or this compound at a specific concentration is added.

    • The change in light transmission is recorded over time.

  • Data Analysis: The maximum aggregation percentage is determined for a range of agonist concentrations to generate a dose-response curve and calculate the EC₅₀.

Vasoconstriction Assay

This assay assesses the contractile effect of the compounds on isolated blood vessels.

  • Tissue Preparation: Segments of arteries (e.g., rat aorta, coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

  • Instrumentation: The arterial rings are connected to isometric force transducers to record changes in tension.

  • Assay Procedure:

    • The arterial rings are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of U-46619 or this compound to the organ bath.

    • The contractile response (increase in tension) is recorded.

  • Data Analysis: The maximum contraction and the EC₅₀ value are determined from the concentration-response curve.

Discussion and Future Directions

U-46619 is a well-established and indispensable tool in cardiovascular and pharmacological research. Its potent and stable agonism at the TP receptor allows for the detailed investigation of TXA2-mediated physiological processes.

The biological role of this compound remains largely undefined. The limited available data suggests it may have a different pharmacological profile, with a reported inhibitory effect on prostaglandin E synthase. Its presence as an impurity in U-46619 preparations warrants consideration, as it could potentially influence experimental outcomes, although its significance at low percentages is likely minimal given the high potency of U-46619 at the TP receptor.

A significant knowledge gap exists concerning the activity of this compound at the TP receptor. A thorough characterization, including receptor binding affinity and functional activity in platelet aggregation and vasoconstriction assays, is necessary to fully understand its pharmacological profile. Such studies would clarify whether the cis to trans isomerization at the C5-C6 position ablates or alters its activity at the TP receptor and could provide valuable structure-activity relationship insights for the design of novel TP receptor modulators.

Conclusion

While U-46619 is a cornerstone for research into thromboxane A2 signaling, its 5-trans isomer is an enigmatic compound. The stark difference in the volume of research dedicated to these two stereoisomers underscores the importance of stereochemistry in pharmacology. This guide provides a comprehensive overview of the current knowledge on U-46619 and highlights the critical need for further investigation into the biological activities of this compound to fully comprehend the structure-activity relationships of this important class of PGH2 analogues.

References

The Unseen Isomer: A Technical Guide to 5-trans U-46619 as an Impurity in Commercial U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-trans U-46619, a known stereoisomeric impurity in commercial preparations of the potent thromboxane A2 (TP) receptor agonist, U-46619. Understanding the presence and potential biological activity of this isomer is critical for the accurate interpretation of experimental results and for ensuring the quality and consistency of research and drug development programs.

Introduction to U-46619 and its 5-trans Isomer

U-46619, a synthetic analog of prostaglandin H2, is a widely used pharmacological tool to study the physiological and pathophysiological roles of thromboxane A2.[1][2][3] It is a potent agonist of the TP receptor, inducing a range of cellular responses including platelet aggregation and smooth muscle contraction.[2][3][4]

Commercial preparations of U-46619 are often not entirely pure, containing the 5-trans isomer of U-46619 as a minor impurity, typically at levels of 2-5%.[5] This isomer, also known as 5,6-trans U-46619, differs from the active parent compound in the stereochemistry of the double bond in the heptenoic acid side chain. While seemingly a minor structural change, this can have significant implications for the molecule's biological activity.

Chemical Structures:

CompoundIUPAC NameCAS Number
U-46619 (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid56985-40-1[1]
This compound (5E)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid330796-58-2[6]

Synthesis and Formation of the 5-trans Impurity

Detailed, publicly available protocols for the synthesis of U-46619 that specifically address the formation of the 5-trans isomer as a byproduct are scarce. However, the original synthesis of prostaglandin endoperoxide analogs, including U-46619, was reported by Bundy in 1975.[1] The formation of the 5-trans isomer is likely a result of incomplete stereochemical control during the synthetic steps that establish the Z-double bond at the C5-C6 position of the heptenoic acid side chain. Isomerization can potentially occur during the synthesis or upon storage, particularly if the compound is not handled under optimal conditions.

Analytical Methods for Separation and Quantification

The presence and quantification of this compound in a sample of U-46619 necessitates analytical techniques capable of separating these two diastereomers. High-performance liquid chromatography (HPLC) is the most common method for this purpose.

Experimental Protocol: HPLC Separation (General Method)

While specific, validated protocols are often proprietary to the manufacturer, a general approach for the separation of U-46619 and its 5-trans isomer would involve the following:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for separating structurally similar lipid molecules.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid to improve peak shape). The exact gradient will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where both isomers exhibit absorbance (e.g., ~200-210 nm).

  • Quantification: The percentage of the 5-trans isomer can be determined by comparing its peak area to the total peak area of both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to distinguish between the two isomers. The coupling constants of the vinyl protons at the C5 and C6 positions will differ for the cis (Z) and trans (E) isomers. For the Z-isomer (U-46619), the coupling constant (J-value) would be expected to be smaller than for the E-isomer (this compound).

Comparative Pharmacological Data

A critical aspect of understanding the impact of the 5-trans impurity is its own biological activity, particularly at the TP receptor. There is a notable lack of publicly available data directly comparing the pharmacological profiles of U-46619 and this compound at the TP receptor.

One study has reported on the activity of this compound in a different biological context. It was found to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES), and was approximately half as potent as the 5-cis version in this regard.[5]

Table of Pharmacological Activity:

CompoundTargetActivityEC50 / IC50Reference
U-46619 Thromboxane A2 (TP) ReceptorAgonist0.035 µM (platelet shape change)[4]
1.31 µM (platelet aggregation)[4]
This compound Microsomal Prostaglandin E2 SynthaseInhibitorNot specified, but ~2x less potent than the cis-isomer[5]
Thromboxane A2 (TP) ReceptorLargely uncharacterizedData not available

The lack of data on the TP receptor activity of this compound is a significant knowledge gap. It is plausible that the altered stereochemistry of the double bond could significantly reduce or abolish its affinity for the TP receptor. However, without empirical data, this remains speculative.

Signaling Pathway of the Thromboxane A2 Receptor

U-46619 exerts its effects by activating the TP receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the cell type. The primary signaling pathways involve the coupling of the TP receptor to Gq and G13 proteins.[7][8]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9]

Simultaneously, coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in smooth muscle contraction and platelet shape change.[8]

Thromboxane_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response ROCK ROCK RhoA->ROCK activates ROCK->Physiological_Response

Figure 1. Simplified signaling pathway of the Thromboxane A2 (TP) receptor activated by U-46619.

Experimental Workflow for Analysis

The following workflow outlines the key steps for researchers to assess the purity of their U-46619 samples and understand the potential impact of the 5-trans isomer.

Experimental_Workflow start Obtain Commercial U-46619 Sample hplc HPLC Analysis (Reversed-phase C18) start->hplc separation Separate U-46619 and This compound peaks hplc->separation quantification Quantify Peak Areas (Determine % of 5-trans isomer) separation->quantification decision Is impurity level acceptable for the intended experiment? quantification->decision proceed Proceed with Experiment decision->proceed Yes purify Purify U-46619 (e.g., via preparative HPLC) decision->purify No reanalyze Re-analyze purified sample by HPLC purify->reanalyze reanalyze->proceed

Figure 2. Experimental workflow for the analysis of this compound impurity.

Conclusion and Recommendations

The presence of this compound as an impurity in commercial U-46619 is a critical consideration for researchers. While its concentration is typically low, its potential to interfere with experimental results, either through off-target effects or by reducing the effective concentration of the desired agonist, cannot be dismissed.

Key Recommendations:

  • Purity Assessment: Researchers should, whenever possible, independently verify the purity of their U-46619 samples using analytical techniques such as HPLC.

  • Data Interpretation: The potential presence and unknown TP receptor activity of the 5-trans isomer should be considered when interpreting experimental data, particularly in sensitive assay systems.

  • Further Research: There is a clear need for further pharmacological characterization of this compound to determine its binding affinity and functional activity at the TP receptor and other potential targets. This would provide a more complete understanding of its potential impact as an impurity.

By being aware of and accounting for the presence of the this compound impurity, the scientific community can ensure the continued reliability and reproducibility of research involving this important pharmacological tool.

References

The Discovery and Synthesis of 5-trans U-46619: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5-trans U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced aspects of prostaglandin chemistry and pharmacology.

Discovery

The discovery of this compound is intrinsically linked to the synthesis and purification of its more widely studied cis-isomer, U-46619. First synthesized in 1975, U-46619 was developed as a stable analog of the highly unstable prostaglandin H2 (PGH2) to allow for the study of its biological effects[1]. During the chemical synthesis and subsequent purification of U-46619, the 5-trans isomer was identified as a minor impurity, typically constituting 2-5% of commercial preparations[2]. Its discovery was therefore not the result of a targeted research effort but rather an outcome of the analytical characterization of the primary synthesis product. This highlights the importance of rigorous purification and analytical techniques in synthetic chemistry to identify and characterize isomeric impurities that may possess distinct biological activities.

Synthesis of this compound

The synthesis of the core bicyclic ether structure of U-46619 and its isomers typically starts from a suitable cyclopentane precursor. The two side chains are then introduced through a series of stereocontrolled reactions. The formation of the double bond with the desired geometry is a critical step.

General Synthetic Strategy for U-46619 Analogs

The synthesis of U-46619 analogs generally involves the following key steps:

  • Preparation of a bicyclic intermediate: This core structure contains the characteristic 2-oxabicyclo[2.2.1]heptane system.

  • Introduction of the lower side chain: This is typically achieved via a Wittig reaction or a related olefination reaction to install the octenyl side chain with the desired stereochemistry at C15.

  • Introduction of the upper side chain: This involves the formation of the heptenoic acid side chain. The stereochemistry of the double bond at C5 is determined in this step.

Postulated Experimental Protocol for this compound

The following is a postulated, high-level experimental protocol for the synthesis of this compound, based on established prostaglandin synthesis methodologies. This protocol emphasizes the step that would be modified to achieve the trans configuration of the C5-C6 double bond.

Step 1: Synthesis of the Bicyclic Lactone Intermediate

The synthesis would likely begin with a known bicyclic lactone intermediate, a common precursor in prostaglandin synthesis. This intermediate already contains the correct stereochemistry for the cyclopentane ring.

Step 2: Introduction of the Lower Side Chain

The lower side chain is introduced via a stereoselective Wittig reaction. For example, the phosphonium salt of the lower side chain is reacted with the aldehyde precursor of the bicyclic intermediate to form the C13-C14 double bond with the natural trans configuration.

Step 3: Elaboration of the Upper Side Chain to achieve 5-trans Geometry

This is the critical step for the synthesis of this compound. To obtain the trans double bond at the C5 position, a modified Wittig-type reaction employing a phosphonate reagent that favors the formation of (E)-alkenes would be used.

  • Reaction: Horner-Wadsworth-Emmons reaction.

  • Reagents: A phosphonate ylide, such as the anion of triethyl 4-carboxybutylphosphonate, would be reacted with the aldehyde precursor of the upper side chain. The choice of phosphonate and reaction conditions are crucial for achieving high (E)-selectivity.

  • Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures.

Step 4: Final Deprotection

The final step would involve the removal of any protecting groups from the hydroxyl and carboxyl functionalities to yield this compound.

Separation of Isomers

Given that this compound is a known impurity in U-46619 preparations, another approach to obtaining the pure isomer is through chromatographic separation of the cis/trans mixture. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel or a reversed-phase column) and a carefully optimized mobile phase would be the method of choice for separating these geometric isomers.

Quantitative Data

Due to the lack of specific literature on the targeted synthesis of this compound, quantitative data such as reaction yields and specific spectroscopic data for its synthesis are not available. The primary quantitative information available relates to its presence as an impurity in U-46619.

ParameterValueReference
Purity of U-46619Typically ≥98% (HPLC)[3]
This compound content in U-466192-5%[2]

Biological Activity and Signaling Pathway

The biological activity of this compound has been studied to a much lesser extent than its cis-isomer. U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor[3]. It mimics the actions of the endogenous ligand, thromboxane A2, which include platelet aggregation and vasoconstriction[1].

Comparative Biological Activity

The limited available data suggests that the stereochemistry of the C5-C6 double bond influences the biological activity. One study found that this compound is about half as potent as an inhibitor of prostaglandin E synthase compared to the 5-cis version[2]. This indicates that the geometric configuration of the upper side chain is important for its interaction with this enzyme.

Table 1: Biological Activity of U-46619 (cis-isomer)

ParameterValueTissue/SystemReference
TP Receptor Agonist EC500.035 µMVarious in vitro preparations[3]
Platelet Shape Change EC504.8 nMHuman platelets
Platelet Aggregation EC5082 nMHuman platelets
Signaling Pathway

U-46619, acting through the TP receptor, activates a well-defined signaling cascade. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. It is highly probable that this compound activates the same signaling pathway.

Signaling Pathway of TP Receptor Activation by U-46619 (and presumably this compound):

  • Receptor Binding: U-46619 binds to the TP receptor on the cell surface.

  • G-protein Activation: This leads to the activation of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: The activation of these signaling molecules leads to various cellular responses, including smooth muscle contraction, platelet aggregation, and activation of mitogen-activated protein kinases (MAPKs) like ERK-1 and ERK-2[3].

Visualizations

Signaling Pathway Diagram

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq/11 TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Ca_release->PKC activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Platelet Aggregation) Ca_release->Downstream leads to PKC->Downstream leads to

Caption: Signaling pathway of this compound via the TP receptor.

Experimental Workflow Diagram

Synthesis_Workflow Start Bicyclic Lactone Intermediate Step1 Introduction of Lower Side Chain (Wittig Reaction) Start->Step1 Step2 Introduction of Upper Side Chain (Horner-Wadsworth-Emmons for 5-trans) Step1->Step2 Step3 Final Deprotection Step2->Step3 Product This compound Step3->Product Separation Isomer Separation (HPLC) Separation->Product cis_U46619 U-46619 (cis) Separation->cis_U46619 U46619_mix U-46619 (cis/trans mixture) U46619_mix->Separation

References

An In-depth Technical Guide to the Pharmacology of 5-trans U-46619 and its Closely Related Isomer, U-46619

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the pharmacological properties of the thromboxane A2 (TP) receptor agonist U-46619. However, its isomer, 5-trans U-46619, is sparsely characterized in publicly available research. This guide provides the known information for this compound and leverages the comprehensive data of its cis-isomer, U-46619, to offer a complete pharmacological context. Direct extrapolation of U-46619's properties to this compound should be approached with caution.

Introduction to this compound

This compound is a geometric isomer of U-46619, a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] While U-46619 is widely recognized as a selective thromboxane A2 (TP) receptor agonist, the biological activity of this compound has been primarily investigated in a different context. It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[2]

The most notable reported activity of this compound is its ability to inhibit microsomal prostaglandin E2 synthase (mPGES).[3] One study found it to be approximately half as potent as its 5-cis counterpart (U-46619) in inhibiting this enzyme.[2] This suggests a potential role in modulating the inflammatory cascade, distinct from the classical TP receptor-mediated activities of U-46619. Due to the limited specific data on its TP receptor pharmacology, the remainder of this guide will focus on the well-characterized pharmacology of U-46619 to provide a foundational understanding for researchers.

Pharmacology of U-46619: A Reference for Thromboxane A2 Analogs

U-46619 is a valuable pharmacological tool used to investigate the physiological and pathological roles of thromboxane A2. It potently and selectively activates TP receptors, leading to a range of cellular responses, most notably platelet aggregation and smooth muscle contraction.[1][4][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for U-46619, providing a comparative overview of its activity across different biological systems.

Table 1: Receptor Binding and Functional Potency of U-46619

ParameterSpecies/TissueValueReference
EC50 (Platelet Shape Change)Human Platelets35 nM[6][7][8]
EC50 (Myosin Light-Chain Phosphorylation)Human Platelets57 nM[9]
EC50 (Serotonin Release)Human Platelets536 nM
EC50 (Platelet Aggregation)Human Platelets1.31 µM[9]
EC50 (Fibrinogen Receptor Exposure)Human Platelets0.53 µM
EC50 (Vascular Smooth Muscle Contraction)Rat Aortic Rings28 ± 2 nM[10]
EC50 (Increase in cytosolic Ca2+)Rat Aortic Smooth Muscle Cells49 ± 14 nM[10]
IC50 (Competition for TXA2 agonist binding)Rat Aortic Smooth Muscle Cells10 ± 1 nM[10]
Kd (High-affinity binding site)Human Platelets41 ± 9 nM[9]
Kd (Low-affinity binding site)Human Platelets1.46 ± 0.47 µM[9]
Signaling Pathways of U-46619

Activation of the G-protein coupled TP receptor by U-46619 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a critical event for downstream effects. Simultaneously, DAG, in conjunction with elevated [Ca2+]i, activates protein kinase C (PKC).

Beyond the canonical Gq-PLC pathway, U-46619 has been shown to activate other signaling molecules, including Rho-kinase, protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[8][12][13] The specific signaling components activated can vary depending on the cell type and the presence of different TP receptor isoforms (TPα and TPβ).

Diagram of the Primary U-46619 Signaling Pathway:

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release ER->Ca_release triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC Cellular_Response Cellular Responses (e.g., Contraction, Aggregation) Ca_increase->Cellular_Response PKC->Cellular_Response

Caption: Primary signaling cascade initiated by U-46619 binding to the TP receptor.

Physiological Effects of U-46619

The signaling cascades initiated by U-46619 manifest in several key physiological responses:

  • Platelet Aggregation: U-46619 is a potent inducer of platelet shape change and aggregation, playing a crucial role in thrombosis and hemostasis.[14]

  • Vasoconstriction: It causes contraction of vascular smooth muscle, leading to an increase in blood pressure.[10][15] This effect is particularly relevant in the context of cardiovascular diseases.

  • Smooth Muscle Contraction: Beyond blood vessels, U-46619 contracts various other smooth muscles, including those in the respiratory and gastrointestinal tracts.[4][5]

Experimental Protocols for Studying Thromboxane A2 Analogs

A variety of in vitro and in vivo experimental models are employed to characterize the pharmacology of thromboxane A2 analogs like U-46619.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound for its receptor.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the TP receptor.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]U-46619) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the Ki value.

Workflow for Radioligand Binding Assay:

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with TP Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start culture Culture TP Receptor-Expressing Cells in a Multi-well Plate start->culture load Load Cells with a Calcium-Sensitive Fluorescent Dye culture->load add_compound Add Test Compound at Varying Concentrations load->add_compound measure Measure Fluorescence Changes Over Time add_compound->measure analyze Analyze Data to Determine EC50 measure->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] As an inducible enzyme, mPGES-1 is often upregulated in response to pro-inflammatory stimuli, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] This document provides a detailed protocol for a cell-based mPGES-1 inhibition assay, a crucial tool for identifying and characterizing new mPGES-1 inhibitors.

It is important to clarify the role of U-46619 in this context. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[5][6][7] PGH2 is the substrate for mPGES-1. Therefore, U-46619 is not an inhibitor of mPGES-1 but rather a tool to stimulate pathways mediated by the TP receptor, such as platelet aggregation and vasoconstriction.[5][6] An mPGES-1 inhibition assay would typically involve stimulating cells with an inflammatory agent to induce mPGES-1 expression, followed by the addition of a potential inhibitor and subsequent measurement of PGE2 production.

Signaling Pathway of mPGES-1 in Inflammation

The inflammatory cascade leading to PGE2 production involves several key steps. Upon stimulation by pro-inflammatory cytokines like Interleukin-1β (IL-1β), cells upregulate the expression of both cyclooxygenase-2 (COX-2) and mPGES-1. COX-2 converts arachidonic acid (AA) into the unstable intermediate PGH2. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. PGE2 is then released from the cell and binds to its receptors on target cells, mediating various inflammatory responses.

mPGES1_Pathway cluster_cell Cell Membrane Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate PGH2 PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 Substrate PGE2_int PGE2 PGE2_ext PGE2 PGE2_int->PGE2_ext Export Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->COX-2 Upregulates Inflammatory Stimulus->mPGES-1 Upregulates COX-2->PGH2 mPGES-1->PGE2_int Inflammatory Response Inflammatory Response PGE2_ext->Inflammatory Response Mediates Inhibitor Inhibitor Inhibitor->mPGES-1 Inhibits

Diagram of the mPGES-1 signaling pathway in inflammation.

Experimental Protocol: Cell-Based mPGES-1 Inhibition Assay

This protocol describes a method for evaluating the potency of test compounds to inhibit mPGES-1 activity in a human cell line. The assay involves stimulating cells to induce mPGES-1 expression, treating the cells with test compounds, and then quantifying the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents
  • Human A549 lung carcinoma cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human Interleukin-1β (IL-1β)

  • Test compounds (potential mPGES-1 inhibitors)

  • Positive control inhibitor (e.g., known mPGES-1 inhibitor)

  • PGE2 ELISA Kit

  • Cell culture plates (96-well)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (optional, for cell-free assays)

Experimental Workflow

Workflow for the cell-based mPGES-1 inhibition assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in cell culture medium.

    • Remove the culture medium from the cells and replace it with fresh medium containing the test compounds or vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Cell Stimulation:

    • Add IL-1β to each well (except for the unstimulated control wells) to a final concentration of 1 ng/mL to induce the expression of mPGES-1.

    • Incubate the plates for 24 hours at 37°C.

  • PGE2 Quantification:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[8][9][10][11]

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Determine the percentage inhibition of PGE2 production for each concentration of the test compound relative to the vehicle-treated, IL-1β-stimulated control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of PGE2 production) for each test compound by fitting the data to a dose-response curve.

Data Presentation

The results of the mPGES-1 inhibition assay are typically presented in a table summarizing the IC50 values of the tested compounds. This allows for a clear and direct comparison of their potencies.

CompoundmPGES-1 Enzymatic Assay IC50 (nM)Cell-Based Assay IC50 (µM)Human Whole Blood Assay IC50 (µM)
Inhibitor A 100.153.3
Inhibitor B 290.828.7
Inhibitor C 80.0160.25
Reference Compound 50.051.3

Note: The IC50 values presented are hypothetical and serve as an example for data presentation. Actual values will vary depending on the specific compounds and experimental conditions. Data from different assay formats (enzymatic, cell-based, whole blood) provide a more comprehensive understanding of a compound's activity.[1][12]

Conclusion

The described cell-based mPGES-1 inhibition assay is a robust and reliable method for screening and characterizing novel inhibitors of this important inflammatory enzyme. By following this protocol, researchers can effectively evaluate the potential of their compounds to modulate PGE2 production and advance the development of new anti-inflammatory therapies.

References

Application Notes and Protocols for the Use of Thromboxane A2 Receptor Agonists in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: These protocols are intended for research use only by qualified personnel. Please consult the relevant safety data sheets (SDS) before handling any chemical reagents.

Introduction

This document provides detailed application notes and protocols for the use of the thromboxane A2 (TXA2) receptor agonist U-46619 in cell culture experiments. The user's query specified "5-trans U-46619". It is important to note that this compound is the trans isomer of U-46619 and is reported to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[1][2] The vast majority of published research and established protocols utilize the cis-isomer, U-46619 , which is a potent and stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2) and a widely used thromboxane A2 (TP) receptor agonist.[3][4] U-46619 mimics many of the physiological actions of TXA2, including platelet aggregation and smooth muscle contraction.[3][4]

Given the extensive literature and established utility of U-46619 as a TP receptor agonist, these application notes will focus on this compound. Researchers specifically interested in the 5-trans isomer should focus on its role as an mPGES inhibitor.[1]

Mechanism of Action: U-46619

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein-coupled receptor (GPCR).[5][6] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[5] Upon agonist binding, the TP receptor couples to several G protein families, primarily Gq and G13, to initiate downstream signaling cascades.[7][8]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9]

  • G13 Pathway: Coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[7] Activated RhoA stimulates Rho-kinase (ROCK), a key regulator of cytoskeletal arrangement and smooth muscle contraction.[10]

These pathways ultimately lead to various cellular responses, including platelet shape change and aggregation, vasoconstriction, and cell proliferation.[5][6] U-46619 also activates ERK-1 and ERK-2 signaling pathways.[11]

Thromboxane_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates RhoA RhoA RhoGEF->RhoA activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Contraction, Aggregation) Ca_release->Response PKC->Response ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Response

Caption: U-46619 signaling pathway via the TP receptor.

Data Presentation: Effective Concentrations of U-46619

The effective concentration of U-46619 can vary significantly depending on the cell type, experimental conditions, and the specific response being measured. The following table summarizes reported EC50 values for various applications.

Application/ResponseCell Type / SystemEC50 Value (µM)Reference(s)
Platelet Responses
Platelet AggregationHuman Platelets1.31[12]
Platelet AggregationRabbit Platelets0.58[10]
Platelet Shape ChangeHuman Platelets0.035[12]
Platelet Shape ChangeRabbit Platelets0.013[10]
Fibrinogen Receptor BindingHuman Platelets0.53[12]
Serotonin ReleaseHuman Platelets0.54[12]
Smooth Muscle Cell Responses
ContractionRat Aortic Rings0.028[9]
Calcium EffluxHuman Vascular Smooth Muscle Cells0.398[13]
Inositol Phosphate AccumulationRat Aortic Smooth Muscle Cells0.032[9]
Cytosolic Ca²⁺ IncreaseRat Aortic Smooth Muscle Cells0.049[9]
General Receptor Agonism
TP Receptor Agonist ActivityGeneral In Vitro Preparations0.035[11]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes how to measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.[14]

Materials:

  • U-46619 stock solution (e.g., 100 µM in ethanol or DMSO, store at -20°C).[4]

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Aggregation cuvettes with stir bars.

  • Pipettes.

Methodology:

  • PRP Preparation:

    • Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. Transfer the supernatant (PPP) to another tube.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.[14]

    • Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[14]

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into an aggregation cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

    • Transfer the cuvette to the reading well and establish a stable baseline for 1-2 minutes.

    • Add a small volume (e.g., 5 µL) of the U-46619 working solution to achieve the desired final concentration (e.g., 0.1 - 5 µM).

    • Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.

  • Data Analysis:

    • The maximum percentage of aggregation is calculated relative to the 100% transmission set by the PPP.

    • Dose-response curves can be generated by testing a range of U-46619 concentrations.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (Low Speed) 150-200 x g, 15-20 min Blood->Centrifuge1 PRP Collect PRP (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifuge (High Speed) 1500-2000 x g, 15 min Centrifuge1->Centrifuge2 Equilibrate Equilibrate PRP in Cuvette (5 min) PRP->Equilibrate PPP Collect PPP (Supernatant) Centrifuge2->PPP Calibrate Calibrate Instrument (0% PRP, 100% PPP) PPP->Calibrate Setup Set Aggregometer to 37°C Setup->Calibrate Calibrate->Equilibrate Add_U46619 Add U-46619 to PRP Equilibrate->Add_U46619 Record Record Light Transmission (5-10 min) Add_U46619->Record Analyze Analyze Data (% Aggregation) Record->Analyze

Caption: Workflow for Platelet Aggregation Assay.
Protocol 2: Smooth Muscle Cell Contraction Assay

This protocol outlines a method for assessing the contractile response of cultured vascular smooth muscle cells (VSMCs) to U-46619.

Materials:

  • Cultured vascular smooth muscle cells (e.g., from rat aorta).[9]

  • Collagen-coated, flexible silicone membranes or hydrogels.[15]

  • Culture medium (e.g., DMEM).

  • U-46619 stock solution.

  • Phase-contrast microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Methodology:

  • Cell Culture:

    • Culture VSMCs on collagen-coated flexible membranes or embed them within a fibrin or collagen hydrogel until they form a confluent monolayer and are contractile.[15]

  • Experiment Setup:

    • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

    • Add fresh, pre-warmed serum-free medium to the cells.

    • Mount the culture plate on the microscope stage and allow it to equilibrate.

  • Contraction Measurement:

    • Acquire a baseline image (time 0) of a defined field of cells.

    • Add U-46619 to the medium to achieve the desired final concentration (e.g., 10⁻⁹ to 10⁻⁶ M).[15]

    • Capture images at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Cell contraction will cause wrinkling of the silicone membrane or compaction of the hydrogel.

    • Quantify the total area of these wrinkles or the change in gel surface area using image analysis software.

    • Express the contractile response as a percentage change from the baseline measurement.

SMC_Contraction_Workflow Culture Culture VSMCs on Flexible Substrate Prepare Wash and Add Serum-Free Medium Culture->Prepare Baseline Acquire Baseline Image (Time 0) Prepare->Baseline Stimulate Add U-46619 Baseline->Stimulate Image Capture Time-Lapse Images Stimulate->Image Quantify Quantify Wrinkle Area or Gel Compaction Image->Quantify Analyze Calculate % Contraction vs. Baseline Quantify->Analyze

Caption: Workflow for Smooth Muscle Cell Contraction.
Protocol 3: Intracellular Calcium Mobilization Assay

This protocol details the measurement of U-46619-induced changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Materials:

  • Adherent cells expressing the TP receptor (e.g., HEK293 cells expressing TPα/TPβ, vascular smooth muscle cells).[9]

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • U-46619 stock solution.

  • Fluorescence plate reader or fluorescence microscope.

Methodology:

  • Cell Seeding:

    • Seed cells onto a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells twice with fresh HBSS to remove any extracellular dye.

    • Add a final volume of HBSS to each well and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Measure the baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

    • Add U-46619 (at various concentrations) and continue to record the fluorescence signal. An increase in [Ca²⁺]i will result in a change in the fluorescence ratio (Fura-2) or intensity (Fluo-4).

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio of the 340/380 nm signals for Fura-2 or as a relative change from baseline (F/F₀) for Fluo-4.

    • The peak response can be used to generate dose-response curves.

This document is for informational purposes only and is not a substitute for professional scientific guidance. Experimental conditions may require optimization.

References

Application Note and Protocol: Preparation of U-46619 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which functions as a potent thromboxane A₂ (TP) receptor agonist.[1] It is widely utilized in biomedical research to mimic the physiological and pathophysiological actions of thromboxane A₂, such as inducing platelet aggregation and smooth muscle contraction.[1][2] Proper preparation of stock and working solutions is critical for obtaining reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and use of U-46619 solutions.

Properties and Solubility

U-46619 is a viscous, pale yellow oil at room temperature. Its key chemical properties are summarized below.

Table 1: Chemical Properties of U-46619

PropertyValueReferences
IUPAC Name (Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[3]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α[4]
Molecular Formula C₂₁H₃₄O₄[4][5]
Molecular Weight ~350.5 g/mol (Note: Always use the batch-specific MW from the CoA)[5][6]
Purity ≥98%[4][5]
Appearance Pale yellow oil or liquid[4][6]

U-46619 exhibits varying solubility in different solvents. Selecting the appropriate solvent is crucial for preparing a stable stock solution and ensuring compatibility with the experimental system.

Table 2: Solubility of U-46619

SolventSolubilityReferences
DMSO ~100 mg/mL[4][7][8]
Ethanol (100%) ~100 mg/mL[4][8][9]
Dimethylformamide (DMF) ~100 mg/mL[4][8]
Methyl Acetate Soluble (often supplied in this solvent)[5][8]
PBS (pH 7.2) ~1-2 mg/mL (Sparingly soluble)[4][8]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • U-46619 (solid/oil or in methyl acetate)

  • Anhydrous/molecular sieve-dried DMSO or 100% Ethanol

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Glass vial

  • Micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the U-46619 vial to warm to room temperature before opening to prevent condensation.

  • Solvent Exchange (if necessary): If U-46619 is supplied in methyl acetate, evaporate the solvent under a gentle stream of dry nitrogen gas until a viscous oil remains.[8]

  • Weighing: Accurately weigh the desired amount of U-46619 oil. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.505 mg of U-46619 (using a molecular weight of 350.5 g/mol ).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example: 10 mM x 1 mL x 350.5 g/mol = 3505 mg/L = 3.505 mg

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO or Ethanol) to the vial. For a 10 mM solution with 3.505 mg of U-46619, add 1 mL of solvent.

  • Mixing: Cap the vial tightly and vortex thoroughly until the oil is completely dissolved. Gentle warming (37°C) or brief ultrasonication can aid dissolution if needed.[7][10]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7] Store the aliquots as recommended in Table 3.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution into an appropriate aqueous buffer compatible with the biological assay (e.g., Tyrode's solution, Krebs-Henseleit buffer, or cell culture medium).

Procedure:

  • Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution Calculation: Use the M₁V₁ = M₂V₂ formula to calculate the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 10 mM)

    • V₁ = Volume of stock solution to be determined

    • M₂ = Desired final concentration of working solution (e.g., 10 µM)

    • V₂ = Desired final volume of working solution (e.g., 1 mL)

    • Example: V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL.

  • Preparation: Add the calculated volume of the stock solution (1 µL in the example) to the desired final volume of the aqueous buffer (1 mL).

  • Mixing: Mix thoroughly by gentle vortexing or inversion.

  • Stability: Use aqueous working solutions on the same day they are prepared. Storing aqueous solutions for more than one day is not recommended due to potential instability.[4][8]

Storage and Stability

Proper storage is essential to maintain the biological activity of U-46619.

Table 3: Storage Conditions and Stability

FormSolventStorage TemperatureStabilityReferences
As Supplied Solid/Oil or Methyl Acetate-20°C≥1 year[4][6]
Stock Solution DMSO, Ethanol, DMF-20°C~1 month[7]
Stock Solution DMSO, Ethanol, DMF-80°C~6 months[7]
Working Solution Aqueous Buffer (e.g., PBS)4°C≤1 day (Prepare fresh)[4][8][11]

Recommended Working Concentrations

The optimal working concentration of U-46619 is application-dependent and should be determined empirically through concentration-response curves. The table below provides a starting point for common assays.

Table 4: Typical Working Concentrations for In Vitro Assays

ApplicationCell/Tissue TypeTypical Concentration RangeEffective Concentration (EC₅₀)References
Platelet Aggregation Human Platelets1 nM - 10 µM~35 nM[5][7]
Vascular Contraction Human Saphenous Vein0.1 nM - 300 nM~3.7 nM[12]
Vascular Contraction Human Resistance Arteries1 nM - 1 µM~16 nM[13]
Vascular Contraction Mouse Coronary ArteryConcentration-dependentNot specified[14]
ERK/MAPK Activation BV2 Microglial Cells, HEK2930.1 µM - 10 µMNot specified[3][7][15]
Ca²⁺ Mobilization Human Platelets10 nM - 10 µMNot specified[7]

Visualized Workflows and Signaling

G G G H H G->H For Experiment

// Nodes U46619 [label="U-46619", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; TP_Receptor [label="Thromboxane Receptor (TP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Gq [label="Gq Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; PIP2 [label="PIP₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum (SR)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled]; Ca_increase [label="↑ Intracellular Ca²⁺", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; RhoA [label="RhoA → ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; MAPK [label="p38 / ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Response [label="Cellular Responses:\n• Platelet Aggregation\n• Smooth Muscle Contraction", shape=note, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges U46619 -> TP_Receptor [color="#EA4335"]; TP_Receptor -> Gq [label="Activates", color="#FBBC05"]; Gq -> PLC [label="Activates", color="#4285F4"]; PLC -> PIP2 [label="Hydrolyzes", color="#34A853"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; IP3 -> SR [label="Binds to receptor", color="#5F6368"]; SR -> Ca_increase [label="Releases Ca²⁺", color="#5F6368"]; DAG -> PKC [label="Activates", color="#5F6368"]; TP_Receptor -> RhoA [label="Activates", color="#FBBC05", style=dashed]; TP_Receptor -> MAPK [label="Activates", color="#FBBC05", style=dashed]; Ca_increase -> Response [color="#EA4335"]; PKC -> Response [color="#34A853"]; RhoA -> Response [color="#4285F4"]; } .dot Caption: Simplified signaling cascade initiated by U-46619.

References

Application Notes and Protocols for Studying PGE2 Production In Vitro Using U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂ and functions as a potent thromboxane A₂ (TP) receptor agonist.[1] In various in vitro systems, activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events that can lead to the production of downstream signaling molecules, including prostaglandin E₂ (PGE₂). This process primarily involves the induction of cyclooxygenase-2 (COX-2), the key inducible enzyme responsible for the synthesis of prostaglandins from arachidonic acid.[2]

These application notes provide a detailed overview and experimental protocols for utilizing U-46619 to study PGE₂ production in vitro, with a focus on porcine aortic smooth muscle cells as a model system.

Signaling Pathway Overview

Upon binding to the G-protein coupled TP receptor, U-46619 activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[2][3] Activation of this pathway leads to the induction of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to PGH₂, which is subsequently converted to PGE₂ by prostaglandin E synthases (PGES). Interestingly, studies have shown that PGE₂ can exert a negative feedback effect, inhibiting the U-46619-induced expression of COX-2.[2]

U46619_PGE2_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G_Protein Gq/11 TP_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC ERK_Pathway ERK Pathway Ca2_PKC->ERK_Pathway COX2_Expression COX-2 Expression ERK_Pathway->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme PGH2 PGH₂ COX2_Enzyme->PGH2 PGES PGES PGH2->PGES PGE2 PGE₂ Production PGES->PGE2 Feedback Negative Feedback PGE2->Feedback Feedback->COX2_Expression

U-46619 signaling pathway to PGE₂ production.

Data Presentation

The following tables summarize quantitative data on the effects of U-46619 from in vitro studies.

Table 1: U-46619 Activity and Downstream Effects

ParameterValueCell TypeReference
EC₅₀ (TP Receptor Agonist)35 nMNot specified[4]
Submaximal Concentration for COX-2 Induction300 nMPorcine Aortic Smooth Muscle Cells[4]
Time for Maximal COX-2 Expression2 hoursPorcine Aortic Smooth Muscle Cells[4]
EC₅₀ for Calcium Efflux398 ± 26 nMHuman Vascular Smooth Muscle Cells[5]

Experimental Protocols

This section provides detailed protocols for studying U-46619-induced PGE₂ production in a relevant cell model.

Cell Model: Porcine Aortic Smooth Muscle Cells (PASMCs)

PASMCs are a suitable in vitro model as they have been shown to express COX-2 in response to U-46619 stimulation.[4]

Protocol 1: U-46619 Stimulation of PASMCs for COX-2 Expression and PGE₂ Production

This protocol outlines the steps for treating PASMCs with U-46619 and collecting samples for subsequent analysis of PGE₂ levels.

Protocol_Workflow cluster_prep Cell Preparation cluster_treatment U-46619 Treatment cluster_collection Sample Collection cluster_analysis PGE₂ Analysis Culture_Cells Culture PASMCs to 80-90% confluency Serum_Starve Serum-starve cells for 24 hours Culture_Cells->Serum_Starve Prepare_U46619 Prepare U-46619 stock solution Serum_Starve->Prepare_U46619 Treat_Cells Treat cells with U-46619 (e.g., 300 nM) Prepare_U46619->Treat_Cells Incubate Incubate for desired time points (e.g., 2 hours for peak COX-2) Treat_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Store_Samples Store supernatant at -80°C Collect_Supernatant->Store_Samples PGE2_Assay Perform PGE₂ ELISA on supernatant Store_Samples->PGE2_Assay

Experimental workflow for U-46619 stimulation and PGE₂ analysis.

Materials:

  • Porcine Aortic Smooth Muscle Cells (PASMCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free cell culture medium

  • U-46619 (Cayman Chemical or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • PGE₂ ELISA kit (R&D Systems, Cayman Chemical, or equivalent)

Procedure:

  • Cell Culture: Culture PASMCs in complete medium until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 24 hours.

  • U-46619 Preparation: Prepare a stock solution of U-46619 in DMSO. Further dilute the stock solution in serum-free medium to the desired final concentrations. A submaximal concentration for COX-2 induction has been reported to be 300 nM.[4] A dose-response curve (e.g., 10 nM to 1 µM) is recommended for initial experiments.

  • Cell Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of U-46619. Include a vehicle control (medium with the same concentration of DMSO used for the highest U-46619 concentration).

  • Incubation: Incubate the cells for the desired time points. For time-course experiments, time points ranging from 30 minutes to 24 hours are suggested. A 2-hour time point is recommended to correlate with maximal COX-2 expression.[4]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant, centrifuge to remove any cellular debris, and transfer the clear supernatant to a new tube.

  • Storage: Store the supernatant samples at -80°C until ready for PGE₂ analysis.

Protocol 2: Measurement of PGE₂ by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a competitive ELISA to quantify PGE₂ in the collected cell culture supernatants. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.

Principle:

This is a competitive immunoassay where PGE₂ in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody coated on a microplate. The amount of HRP-labeled PGE₂ bound to the antibody is inversely proportional to the concentration of PGE₂ in the sample.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve: Add the prepared PGE₂ standards to the appropriate wells of the microplate to generate a standard curve.

  • Sample Addition: Add the collected cell culture supernatant samples to the wells.

  • Competitive Reaction: Add the HRP-conjugated PGE₂ to all wells (except blanks) and incubate as specified in the kit protocol.

  • Washing: Wash the plate several times to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance of each well at the recommended wavelength using a microplate reader.

  • Calculation: Calculate the concentration of PGE₂ in the samples by comparing their absorbance to the standard curve.

Conclusion

U-46619 serves as a valuable pharmacological tool to investigate the signaling pathways leading to PGE₂ production in vitro. By inducing COX-2 expression through the TP receptor and subsequent activation of the ERK pathway, U-46619 allows for the controlled study of pro-inflammatory mediator synthesis. The provided protocols offer a framework for researchers to explore the nuances of this pathway in vascular smooth muscle cells and other relevant cell types, contributing to a better understanding of its role in both physiological and pathological processes. The complex negative feedback regulation by PGE₂ itself warrants further investigation to fully elucidate the dynamics of this signaling cascade.

References

Application Notes and Protocols for Assessing 5-trans U-46619 Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619, with the chemical formula C₂₁H₃₄O₄ and a molecular weight of 350.5 g/mol , is the trans isomer of the potent thromboxane A₂ (TXA₂) receptor agonist, U-46619. While its parent compound, U-46619, is a stable synthetic analog of the endoperoxide prostaglandin PGH₂ and is known to potently stimulate TP receptor-mediated responses, this compound is also recognized for its inhibitory effects on microsomal prostaglandin E₂ synthase.[1][2][3] The purity and stability of this compound are critical parameters for ensuring the accuracy and reproducibility of research data, particularly in studies investigating its biological activity and potential therapeutic applications.

This document provides detailed protocols for the assessment of the purity and stability of this compound, drawing upon established analytical techniques for prostaglandins and related compounds. The protocols are intended to provide a robust framework for researchers to implement in their laboratories.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
Synonyms 5,6-trans U-46619
CAS Number 330796-58-2
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
Purity (typical) ≥98%
Appearance Typically supplied as a solution in methyl acetate
Storage -20°C
Stability ≥ 2 years at -20°C in methyl acetate

Mechanism of Action of the Parent Compound U-46619

U-46619 acts as a stable analog of thromboxane A₂, a potent vasoconstrictor and platelet aggregator.[2][3] Its mechanism of action involves the activation of the thromboxane A₂ (TP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to various physiological responses.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds G_Protein Gq/11 TP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates RhoA RhoA G_Protein->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Aggregation Platelet Aggregation Ca_Release->Aggregation PKC->Contraction PKC->Aggregation ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

U-46619 Signaling Pathway

Protocol for Purity Assessment of this compound

This section outlines protocols for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Start This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Derivatizing agent for GC-MS, Deuterated solvent for NMR) Start->Dissolve HPLC HPLC-UV/PDA Dissolve->HPLC GCMS GC-MS Dissolve->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR Purity_Calc Purity Calculation (% Area Normalization) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Structure_Confirm Structure Confirmation (Chemical Shifts, Coupling Constants) NMR->Structure_Confirm Report Purity Report Purity_Calc->Report Impurity_ID->Report Structure_Confirm->Report

Workflow for Purity Assessment
High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its isomers and potential degradation products. The following method is a general guideline and should be optimized and validated for specific laboratory conditions.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 210 nm (or scan 200-400 nm with PDA)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (50:50, v/v)

Data Analysis:

  • Purity Calculation: The purity of this compound is determined by the area normalization method.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Peak Purity Analysis: If a Photodiode Array (PDA) detector is used, peak purity analysis should be performed to ensure the main peak is not co-eluting with any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for purity assessment, although derivatization is typically required to increase the volatility of the analyte.

Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Sample Preparation (Derivatization):

  • Evaporate the solvent from a known amount of this compound under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis:

  • The purity is assessed by the relative percentage of the derivatized this compound peak area compared to the total ion chromatogram (TIC) area.

  • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also provide information on purity.

Instrumentation and Conditions:

ParameterRecommended Conditions
NMR Spectrometer Bruker Avance III 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Preparation Dissolve 5-10 mg of this compound in 0.6 mL of deuterated solvent

Data Analysis:

  • The ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound.

  • The presence of any significant impurity peaks should be noted and, if possible, identified by their chemical shifts and coupling constants.

  • Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.

Protocol for Stability Assessment of this compound

This section describes a protocol for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_sample Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis of Stressed Samples cluster_data Data Evaluation cluster_results Results Start This compound Sample Dissolve Prepare solutions in appropriate solvents Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Dissolve->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Dissolve->Oxidative Thermal Thermal Stress (e.g., 80°C, solid & solution) Dissolve->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Dissolve->Photolytic HPLC_Analysis Stability-Indicating HPLC-PDA Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Degradation_Profile Assess degradation percentage HPLC_Analysis->Degradation_Profile Peak_Purity Evaluate peak purity of parent compound HPLC_Analysis->Peak_Purity Mass_Balance Calculate mass balance HPLC_Analysis->Mass_Balance Stability_Report Stability Report Degradation_Profile->Stability_Report Peak_Purity->Stability_Report Mass_Balance->Stability_Report

Workflow for Stability Assessment
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

General Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature1, 2, 4, 8 hours
Oxidative 3% Hydrogen Peroxide (H₂O₂)Room Temperature2, 4, 8, 24 hours
Thermal (Solution) In Acetonitrile/Water (50:50)80°C1, 2, 5 days
Thermal (Solid) Solid compound80°C1, 2, 5 days
Photolytic ICH Q1B Option 2 (Xenon lamp)Room TemperatureExpose to not less than 1.2 million lux hours and 200 watt hours/square meter

Data Analysis:

  • Degradation Percentage: Calculate the percentage of degradation of this compound under each stress condition.

  • Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the impurities should be close to 100%.

  • Identification of Degradation Products: If significant degradation is observed, attempt to identify the structure of the degradation products using LC-MS/MS or by isolating the impurities for NMR analysis.

Long-Term and Accelerated Stability Studies

For comprehensive stability assessment, long-term and accelerated stability studies should be conducted according to ICH guidelines.

Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

Parameters to be Tested:

  • Appearance

  • Purity by stability-indicating HPLC method

  • Degradation products

Summary of Quantitative Data

The following tables should be used to summarize the quantitative data obtained from the purity and stability studies.

Table 1: Purity Assessment of this compound Batches

Batch NumberHPLC Purity (%)GC-MS Purity (%)NMR Purity (%)
Batch A
Batch B
Batch C

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT)Mass Balance (%)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, RT8 hours
3% H₂O₂, RT24 hours
80°C (Solution)5 days
80°C (Solid)5 days
PhotolyticICH Q1B

Table 3: Long-Term Stability Data for this compound

Time Point (months)AppearancePurity (%)Total Impurities (%)
0
3
6
9
12

Conclusion

The protocols outlined in this document provide a comprehensive framework for the assessment of the purity and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development involving this compound. It is recommended that all analytical methods be fully validated according to ICH guidelines before their use in routine analysis.

References

application of 5-trans U-46619 in smooth muscle contraction studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: U-46619 in Smooth Muscle Contraction Studies

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor) agonist.[1][2] Due to the inherent instability of TXA₂, U-46619 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TXA₂ in various systems.[3] Its primary application lies in inducing smooth muscle contraction, particularly in vascular and airway tissues, making it a standard agent for studying vasoconstriction and bronchoconstriction.[1][4][5]

Mechanism of Action

U-46619 mediates its effects by binding to G-protein coupled TP receptors on the surface of smooth muscle cells. This binding initiates a well-defined signaling cascade leading to muscle contraction through two primary mechanisms: an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to calcium.

  • Increase in Intracellular Calcium ([Ca²⁺]i):

    • Upon activation, the TP receptor couples to Gq/11 proteins, which in turn activate Phospholipase C (PLC).[6][7]

    • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8][9]

    • IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[6][7][9]

    • This initial release is often followed by an influx of extracellular Ca²⁺ through plasma membrane channels, including L-type voltage-gated Ca²⁺ channels (Cav1.2) and Transient Receptor Potential Canonical (TRPC) channels.[3][6]

  • Calcium Sensitization:

    • In parallel, U-46619 stimulates the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][10][11]

    • ROCK phosphorylates and inactivates the myosin-targeting subunit (MYPT1) of myosin light chain phosphatase (MLCP).[3][11]

    • Inhibition of MLCP leads to a net increase in the phosphorylation of the 20 kDa myosin light chains (LC₂₀).[3] This "calcium sensitization" means that a greater contractile force is generated at a given level of intracellular calcium.

The combined effect of increased [Ca²⁺]i (which activates myosin light chain kinase, MLCK) and Rho-kinase-mediated calcium sensitization results in robust and sustained smooth muscle contraction.[3][11]

Data Presentation

Table 1: Pharmacological & Physicochemical Properties of U-46619
PropertyValueSource
IUPAC Name(5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid[1]
Molecular FormulaC₂₁H₃₄O₄[2]
Molar Mass350.5 g/mol [1][2]
Agonist TargetThromboxane A₂ (TP) Receptor[1]
EC₅₀ (General TP Agonism)35 nM[2]
EC₅₀ (Rat Aortic Rings)28 ± 2 nM[9]
EC₅₀ (Human Bronchial Muscle)12 nM[5]
EC₅₀ (Small Rat Airways)6.9 nM[12]
EC₅₀ (Large Rat Airways)66 nM[12]
Kₑ (Pig Aorta Membranes)42 - 68 nM[13]
Table 2: Common Pharmacological Inhibitors Used in U-46619 Contraction Studies
InhibitorTargetEffect on U-46619 ResponseSource
GR32191 / SQ-29548TP Receptor AntagonistAbolishes contraction[3][6][11]
U73122Phospholipase C (PLC)Inhibits contraction[6]
Y-27632 / H-1152Rho-Kinase (ROCK)Inhibits Ca²⁺ sensitization and contraction[3][6][11]
NifedipineL-type Ca²⁺ ChannelInhibits extracellular Ca²⁺ entry-dependent phase of contraction[3][6]
SKF-96356 / 2-APBTRP/Store-Operated ChannelsInhibits extracellular Ca²⁺ entry[6]
Chelerythrine / RottlerinProtein Kinase C (PKC)Inhibits contraction[6]
ML-7 / ML-9Myosin Light Chain Kinase (MLCK)Inhibits contraction[3][11]

Mandatory Visualizations

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_R TP Receptor U46619->TP_R Binds Gq Gq Protein TP_R->Gq Activates Ca_Channel Ca²⁺ Channels (Cav1.2, TRPC) TP_R->Ca_Channel Activates RhoA RhoA TP_R->RhoA Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ROCK ROCK RhoA->ROCK Activates Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR Ca_i ↑ [Ca²⁺]i Ca_SR->Ca_i Ca_Influx->Ca_i CaM Calmodulin Ca_i->CaM Binds MLCK MLCK (Active) CaM->MLCK Activates MLC_P Myosin-LC-P MLCK->MLC_P Phosphorylates Myosin-LC MLCP_I MLCP (Inactive) ROCK->MLCP_I Inhibits MLCP MLCP_I->MLC_P Less Dephosphorylation Contraction Contraction MLC_P->Contraction

Caption: U-46619 signaling pathway in smooth muscle cells.

ExVivo_Workflow A 1. Tissue Isolation (e.g., Aorta, Coronary Artery) B 2. Cut Arterial Rings (2-3 mm width) A->B C 3. Mount Rings in Myograph (Organ bath with PSS buffer, 37°C, 95% O₂/5% CO₂) B->C D 4. Equilibration (Apply optimal passive tension, equilibrate for ~60 min) C->D E 5. Viability Check (Contract with high KCl solution, e.g., 60 mM) D->E F 6. Washout & Return to Baseline E->F G 7. Pre-incubation (Optional) (Add inhibitor/antagonist for 20-30 min) F->G H 8. Cumulative Concentration-Response (Add increasing concentrations of U-46619) F->H G->H I 9. Data Acquisition (Record isometric tension) H->I J 10. Analysis (Plot concentration-response curve, calculate EC₅₀) I->J

Caption: Experimental workflow for ex vivo contraction studies.

Calcium_Workflow A 1. Cell Culture (Primary smooth muscle cells on coverslips) B 2. Dye Loading (Incubate with Ca²⁺ indicator, e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Wash & De-esterification (Remove excess dye and allow hydrolysis) B->C D 4. Mount on Microscope Stage (Perfuse with physiological buffer) C->D E 5. Baseline Recording (Acquire baseline fluorescence images) D->E F 6. Stimulation (Perfuse with U-46619 solution) E->F G 7. Image Acquisition (Record fluorescence changes over time) F->G H 8. Data Analysis (Calculate fluorescence ratio (Fura-2) or relative change (Fluo-4) to determine [Ca²⁺]i) G->H

Caption: Experimental workflow for intracellular calcium measurement.

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Contraction using Wire Myography

This protocol describes the measurement of isometric contraction of isolated arterial rings in response to U-46619.

Materials:

  • Isolated artery (e.g., rat aorta, mouse coronary artery)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer

  • High Potassium (KCl) solution (e.g., PSS with equimolar substitution of NaCl with KCl)

  • U-46619 stock solution (e.g., in ethanol or DMSO)

  • Wire myograph system with organ bath, force transducer, and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Excise the desired artery and place it immediately in ice-cold PSS.

    • Carefully remove adherent connective and adipose tissue under a dissecting microscope.

    • Cut the artery into rings of 2-3 mm in length. For some studies, the endothelium may be mechanically removed by gently rubbing the luminal surface.[3]

  • Mounting:

    • Mount each arterial ring on two tungsten wires in the chamber of the wire myograph.

    • Fill the organ bath with PSS and start bubbling with carbogen gas while maintaining the temperature at 37°C.

  • Equilibration and Normalization:

    • Allow the tissue to equilibrate for at least 60 minutes.[14]

    • During this period, gradually increase the passive tension to a predetermined optimal level for the specific vessel type. Wash the tissue by replacing the PSS in the bath every 15-20 minutes.

  • Viability Test:

    • Induce a reference contraction by replacing the PSS with a high KCl solution (e.g., 60 mM).[14] This depolarizes the cell membrane, causing a standardized contraction.

    • After the contraction reaches a stable plateau, wash the tissue with PSS three times and allow it to return to the baseline tension.

  • U-46619 Stimulation:

    • Once the baseline is stable, add U-46619 to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 1 µM).[3]

    • Allow the contractile response to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • Record the isometric tension throughout the experiment.

    • Normalize the contractile response to the maximum contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of U-46619 that produces 50% of the maximal response).

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the use of fluorescent indicators to measure changes in [Ca²⁺]i in cultured smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells grown on glass coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • U-46619 stock solution

  • Confocal or fluorescence microscope equipped with an appropriate excitation light source, emission filters, and a sensitive camera

  • Image acquisition and analysis software

Procedure:

  • Cell Preparation:

    • Plate smooth muscle cells on sterile glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with fresh HBSS to remove the extracellular dye.

    • Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester within the cells, which traps the active dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Begin acquiring baseline fluorescence images. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

  • Stimulation and Recording:

    • Perfuse the cells with a buffer containing the desired concentration of U-46619.[9]

    • Continuously record the fluorescence intensity changes before, during, and after stimulation.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀). This ratio is proportional to the [Ca²⁺]i.

    • For Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

    • Plot the change in [Ca²⁺]i over time to visualize the response dynamics (peak, duration, etc.).

References

Application Notes and Protocols: Measuring the Effect of 5-trans U-46619 on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[1] It reliably induces platelet shape change and aggregation, making it a valuable tool in the study of platelet function and the development of antiplatelet therapies.[1][2] These application notes provide detailed protocols for utilizing this compound to measure its effects on platelet aggregation, along with an overview of the associated signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in platelet aggregation studies.

ParameterValueSpeciesNotesReference
EC50 (Shape Change) 0.013 µMRabbitConcentration required for 50% of maximal shape change.[3]
EC50 (Aggregation) 0.58 µMRabbitConcentration required for 50% of maximal aggregation.[3]
EC50 (Serotonin Release) 0.54 ± 0.13 µMHumanConcentration for 50% maximal serotonin release.[4]
EC50 (Fibrinogen Receptor Exposure) 0.53 ± 0.21 µMHumanConcentration for 50% maximal fibrinogen receptor exposure.[4]
High-Affinity Binding Site (Kd) 0.041 ± 0.009 µMHumanDissociation constant for high-affinity binding sites.[4]
Low-Affinity Binding Site (Kd) 1.46 ± 0.47 µMHumanApparent dissociation constant for low-affinity binding sites.[4]
Concentration Range for Dose-Response 10⁻¹¹ to 10⁻⁶ MRabbit, RatEffective concentrations for inducing vasoconstriction.[5]
Typical Aggregation Concentration 1 µMMouseConcentration used to induce platelet aggregation in washed platelets.[6]

Signaling Pathway

The activation of platelets by this compound is a complex process initiated by its binding to the thromboxane A2 (TP) receptors on the platelet surface. This interaction triggers a cascade of intracellular events culminating in platelet aggregation.

Signaling Cascade Overview
  • Receptor Binding: this compound binds to the TP receptors, which are G-protein coupled receptors (GPCRs).

  • G-Protein Activation: This binding activates heterotrimeric G-proteins, primarily Gq and G13.[7][8]

  • Downstream Effectors of Gq: Activated Gq stimulates Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

    • IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to the release of calcium (Ca²⁺) into the cytoplasm.[7]

    • DAG , along with the increased intracellular calcium, activates Protein Kinase C (PKC).

  • Downstream Effectors of G13: Activated G13 is involved in mediating platelet shape change.[8]

  • Calcium Mobilization: The increase in intracellular calcium is a critical step for many subsequent events, including granule secretion and the activation of enzymes like myosin light-chain kinase, which is involved in platelet shape change.[3][4]

  • Granule Secretion: The signaling cascade leads to the release of substances from platelet granules, most notably adenosine diphosphate (ADP) from dense granules.[4][10]

  • Secondary Activation by ADP: Released ADP acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on other platelets, further amplifying the aggregation response.[11]

  • Integrin Activation: The culmination of these signaling pathways is the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa). This conformational change allows the integrin to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates Shape_Change Platelet Shape Change G13->Shape_Change PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Dense Tubular System) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytoplasm Cytoplasmic Ca²⁺ (Increased) Ca_Store->Ca_Cytoplasm Releases Ca²⁺ Ca_Cytoplasm->PKC Co-activates Granule_Secretion Granule Secretion Ca_Cytoplasm->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca_Cytoplasm->Integrin_Activation PKC->Granule_Secretion PKC->Integrin_Activation ADP ADP Release Granule_Secretion->ADP P2Y_Receptors P2Y1 / P2Y12 Receptors ADP->P2Y_Receptors Binds (Autocrine/ Paracrine) P2Y_Receptors->Integrin_Activation Amplifies Signal Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Mediates

Caption: Signaling pathway of this compound-induced platelet aggregation.

Experimental Protocols

Protocol 1: Platelet Aggregation in Platelet-Rich Plasma (PRP)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • PRP Preparation:

    • Collect whole blood from healthy, drug-free donors.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully collect the upper, platelet-rich plasma (PRP) layer.

    • Keep the PRP at room temperature for use within 2-3 hours.

  • PPP Preparation:

    • Centrifuge the remaining blood at 2000 x g for 15 minutes to pellet the red and white blood cells.

    • Collect the supernatant, which is the platelet-poor plasma (PPP).

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Aggregation Assay:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.

    • Add 50 µL of PBS or the vehicle used for the U-46619 stock solution as a control and record the baseline for 1-2 minutes.

    • To a new cuvette with PRP, add a specific concentration of this compound (e.g., to a final concentration of 1 µM).

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation percentage from the aggregation curve.

    • Dose-response curves can be generated by testing a range of this compound concentrations.

Experimental Workflow for LTA

LTA_Workflow Start Start Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) Start->Blood_Collection Centrifuge1 Centrifuge at 150-200 x g (15-20 min, no brake) Blood_Collection->Centrifuge1 Separate_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->Separate_PRP Centrifuge2 Centrifuge Remaining Blood at 2000 x g (15 min) Centrifuge1->Centrifuge2 Equilibrate_PRP Equilibrate PRP in Cuvette (37°C) Separate_PRP->Equilibrate_PRP Separate_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->Separate_PPP Calibrate Calibrate with PRP (0%) and PPP (100%) Separate_PPP->Calibrate Aggregometer_Setup Set up Aggregometer (37°C) Aggregometer_Setup->Calibrate Calibrate->Equilibrate_PRP Add_Agonist Add this compound Equilibrate_PRP->Add_Agonist Record_Aggregation Record Light Transmission Add_Agonist->Record_Aggregation Analyze Analyze Data (Maximal Aggregation, Dose-Response) Record_Aggregation->Analyze End End Analyze->End

Caption: Workflow for measuring platelet aggregation using LTA.

Protocol 2: Platelet Aggregation in Washed Platelets

This protocol is useful when plasma components may interfere with the experimental results.

Materials:

  • PRP (prepared as in Protocol 1)

  • Acid-Citrate-Dextrose (ACD) solution

  • Washing buffer (e.g., Tyrode's buffer)

  • Apyrase (to prevent premature platelet activation)

  • Prostaglandin E1 (PGE1) (optional, to inhibit platelet activation during preparation)

  • Resuspension buffer (e.g., Tyrode's buffer with albumin)

  • This compound stock solution

  • Aggregometer and consumables

Procedure:

  • Platelet Isolation:

    • Prepare PRP as described in Protocol 1.

    • Acidify the PRP with ACD solution (1 part ACD to 9 parts PRP) to lower the pH to ~6.5. This helps to prevent platelet activation during centrifugation.

    • Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.

    • Discard the supernatant.

  • Washing:

    • Gently resuspend the platelet pellet in a washing buffer containing apyrase and optionally PGE1.

    • Centrifuge again at 800-1000 x g for 10-15 minutes.

    • Repeat the washing step one more time.

  • Resuspension:

    • Gently resuspend the final platelet pellet in the resuspension buffer to the desired platelet count (e.g., 2.5 x 10⁸ platelets/mL).

    • Allow the washed platelets to rest at room temperature for at least 30 minutes before use.

  • Aggregation Assay:

    • Follow the steps for the aggregation assay as described in Protocol 1, using the washed platelet suspension instead of PRP. The resuspension buffer is used for the 100% aggregation reference.

Conclusion

This compound is a reliable and potent agonist for inducing platelet aggregation through the thromboxane A2 receptor pathway. The protocols and information provided here offer a comprehensive guide for researchers to effectively measure and understand its effects on platelet function. Careful adherence to these protocols will ensure reproducible and accurate results in the investigation of platelet biology and the development of novel therapeutics.

References

Application Notes and Protocols for Quantifying mPGES-1 Activity Following U-46619 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a key mediator of inflammation, pain, and fever, mPGES-1 is a significant target for the development of novel anti-inflammatory drugs. U-46619 is a stable synthetic analog of the endoperoxide PGH2 and acts as a potent thromboxane A2 (TXA2) receptor agonist.[1][2] Activation of the thromboxane A2 receptor by U-46619 can trigger a variety of cellular responses, and understanding its impact on mPGES-1 activity is crucial for elucidating the complex interplay of prostanoid signaling in health and disease.

These application notes provide detailed protocols for quantifying mPGES-1 activity in in vitro models following treatment with U-46619. The methodologies described herein are essential for researchers investigating the effects of thromboxane A2 receptor activation on the pro-inflammatory PGE2 biosynthetic pathway.

Signaling Pathways

Prostaglandin E2 (PGE2) Synthesis Pathway

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the stable and biologically active PGE2.

PGE2_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 PLA2 Phospholipase A2 COX2 COX-2 mPGES1 mPGES-1

PGE2 Synthesis Pathway
U-46619 Signaling Pathway and Potential Interaction with mPGES-1

U-46619, as a thromboxane A2 receptor (TP receptor) agonist, initiates a signaling cascade upon binding to its G-protein coupled receptor. This can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. These pathways can influence the expression of various genes, including those involved in the inflammatory response, such as COX-2. While U-46619 does not directly inhibit mPGES-1, its signaling can indirectly affect mPGES-1 activity by modulating the expression of COX-2, the enzyme that produces the substrate for mPGES-1.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor G_Protein G-Protein TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gene_Expression Gene Expression Modulation PKC_Activation->Gene_Expression COX2_Expression COX-2 Expression Gene_Expression->COX2_Expression mPGES1_Activity mPGES-1 Activity COX2_Expression->mPGES1_Activity Provides Substrate (PGH2)

U-46619 Signaling and Potential mPGES-1 Interaction

Experimental Protocols

Protocol 1: Quantification of mPGES-1 Activity by Measuring PGE2 Production using ELISA

This protocol describes the treatment of a cell line (e.g., macrophages) with U-46619 and the subsequent quantification of secreted PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

  • U-46619 (Thromboxane A2 analog)

  • Lipopolysaccharide (LPS) (optional, as a co-stimulant to induce mPGES-1 expression)

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh, serum-free medium.

    • Treat the cells with various concentrations of U-46619 (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Optional: Co-treat with LPS (e.g., 1 µg/mL) to induce mPGES-1 expression.

    • Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Store the clarified supernatant at -80°C until the ELISA is performed.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is outlined below.[3][4][5][6]

    • Prepare PGE2 standards and samples.

    • Add standards and samples to the wells of the ELISA plate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

    • Incubate the plate for the recommended time.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the PGE2 concentration to the cell number or protein concentration of the corresponding well.

ELISA_Workflow Start Start: Cell Culture Treatment Treat cells with U-46619 +/- LPS Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Collect_Supernatant Collect and clarify supernatant Incubation->Collect_Supernatant ELISA_Plate Add samples and standards to ELISA plate Collect_Supernatant->ELISA_Plate Add_HRP_PGE2 Add HRP-conjugated PGE2 ELISA_Plate->Add_HRP_PGE2 Incubate_Wash Incubate and wash plate Add_HRP_PGE2->Incubate_Wash Add_Substrate Add substrate and develop color Incubate_Wash->Add_Substrate Read_Absorbance Read absorbance Add_Substrate->Read_Absorbance Analyze_Data Analyze data and calculate PGE2 concentration Read_Absorbance->Analyze_Data

ELISA Workflow for PGE2 Quantification
Protocol 2: Quantification of mPGES-1 Activity by Measuring PGE2 Production using LC-MS/MS

This protocol provides a more sensitive and specific method for quantifying PGE2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell culture and treatment reagents (as in Protocol 1)

  • Internal standard (e.g., PGE2-d4)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Follow steps 1 and 2 from Protocol 1 for cell culture, treatment, and supernatant collection.

    • To 1 mL of cell culture supernatant, add an internal standard (e.g., 10 ng of PGE2-d4).

    • Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins.[7][8]

      • Condition the SPE cartridge with methanol and then water.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove impurities.

      • Elute the prostaglandins with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the prostaglandins using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7]

    • Detect and quantify PGE2 and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of PGE2 to the peak area of the internal standard.

    • Determine the concentration of PGE2 in the samples using a calibration curve prepared with known amounts of PGE2 and the internal standard.

LCMS_Workflow Start Start: Cell Culture & Treatment Collect_Supernatant Collect supernatant Start->Collect_Supernatant Add_IS Add Internal Standard (PGE2-d4) Collect_Supernatant->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate_Reconstitute Evaporate and Reconstitute SPE->Evaporate_Reconstitute LCMS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LCMS_Analysis Analyze_Data Analyze data and calculate PGE2 concentration LCMS_Analysis->Analyze_Data

LC-MS/MS Workflow for PGE2 Quantification
Protocol 3: Assessment of mPGES-1 Protein Expression by Western Blot

This protocol describes how to assess the protein levels of mPGES-1 in cell lysates after U-46619 treatment, providing an indirect measure of the potential for mPGES-1 activity.

Materials:

  • Cell culture and treatment reagents (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against mPGES-1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with U-46619, wash the cells with cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against mPGES-1 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensity for mPGES-1 and the loading control using densitometry software.

    • Normalize the mPGES-1 band intensity to the loading control band intensity for each sample.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of U-46619 on PGE2 Production (ELISA)

Treatment GroupU-46619 Concentration (µM)PGE2 Concentration (pg/mL) ± SEM
Vehicle Control0Value
U-466190.1Value
U-466191Value
U-4661910Value
LPS Control0Value
LPS + U-4661910Value

Table 2: Effect of U-46619 on mPGES-1 Protein Expression (Western Blot)

Treatment GroupU-46619 Concentration (µM)Relative mPGES-1 Expression (Normalized to Loading Control) ± SEM
Vehicle Control01.0
U-466190.1Value
U-466191Value
U-4661910Value
LPS Control0Value
LPS + U-4661910Value

Expected Outcomes and Interpretation

Based on existing literature, U-46619 is not expected to directly inhibit mPGES-1 activity. One study has shown that U-46619 treatment did not significantly alter PGE2 synthesis in peripheral blood mononuclear leucocytes. However, it is possible that in certain cell types and under specific conditions, U-46619 could indirectly modulate mPGES-1 activity. For instance, by inducing the expression of COX-2, U-46619 could increase the availability of PGH2, the substrate for mPGES-1, potentially leading to an increase in PGE2 production. Conversely, prolonged activation of certain signaling pathways by U-46619 could lead to feedback inhibition or downregulation of components of the PGE2 synthesis pathway.

Therefore, the experimental results should be interpreted in the context of the specific cell type and experimental conditions used. An increase in PGE2 production after U-46619 treatment, especially when coupled with an increase in COX-2 expression, would suggest an indirect enhancement of mPGES-1 activity. No change in PGE2 levels would be consistent with the finding that U-46619 does not directly affect mPGES-1. A decrease in PGE2 production would suggest a more complex regulatory mechanism, possibly involving feedback loops or the activation of inhibitory pathways.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of the thromboxane A2 receptor agonist U-46619 on mPGES-1 activity. By employing these standardized methods, scientists can generate reliable and reproducible data to further elucidate the intricate signaling networks that govern prostanoid biosynthesis and its role in inflammatory and other disease processes. This knowledge is essential for the development of targeted therapeutics that can selectively modulate these pathways for improved clinical outcomes.

References

Application Notes and Protocols for High-Throughput Screening of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with various inflammatory diseases, pain, and cancer. Consequently, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. High-throughput screening (HTS) plays a crucial role in identifying novel and potent mPGES-1 inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays for mPGES-1 inhibitors.

Clarification on the Role of 5-trans U-46619

Initial investigations into the use of prostaglandin analogs in mPGES-1 assays have sometimes led to confusion regarding the role of specific compounds. It is important to clarify that This compound is not utilized as a prostaglandin E2 (PGE2) mimetic in high-throughput screening for mPGES-1 inhibitors . In fact, literature suggests that this compound, often found as a minor impurity in preparations of the thromboxane A2 agonist U-46619, acts as a weak inhibitor of prostaglandin E synthase. Therefore, its role in this context is that of a potential, albeit not potent, inhibitor rather than a screening tool. The protocols described herein focus on established and validated methods for identifying mPGES-1 inhibitors by measuring the enzymatic product, PGE2.

Signaling Pathway of Prostaglandin E2 Synthesis

The biosynthesis of PGE2 is a multi-step process involving several key enzymes. The pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2.

PGE2_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Other_Prostanoids Other Prostanoids (e.g., TXA2, PGI2) PGH2->Other_Prostanoids PLA2 PLA2 PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 COX1_2->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 Other_Synthases Other Synthases Other_Synthases->Other_Prostanoids Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Inflammatory_Stimuli->COX1_2 Upregulation Inflammatory_Stimuli->mPGES1 Upregulation Inhibitors mPGES-1 Inhibitors Inhibitors->mPGES1 Inhibition

Figure 1: Prostaglandin E2 (PGE2) synthesis pathway.

High-Throughput Screening (HTS) Experimental Workflow

A typical HTS campaign for mPGES-1 inhibitors involves a multi-step process, starting with a primary screen of a large compound library, followed by confirmatory assays and secondary screens to validate hits and determine their potency and selectivity.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Selectivity Assays Compound_Library Large Compound Library Primary_HTS Single-Concentration mPGES-1 Assay Compound_Library->Primary_HTS Hit_Identification Identification of Initial Hits (% Inhibition) Primary_HTS->Hit_Identification Hit_Confirmation Confirmatory Screen (Fresh Compounds) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Cell_Based_Assay Cell-Based mPGES-1 Assay (e.g., A549 cells) Dose_Response->Cell_Based_Assay Selectivity_Assays Selectivity Assays (COX-1, COX-2, other synthases) Cell_Based_Assay->Selectivity_Assays Lead_Candidates Lead Candidate Selection Selectivity_Assays->Lead_Candidates

Figure 2: High-throughput screening workflow for mPGES-1 inhibitors.

Experimental Protocols

Protocol 1: Biochemical (Cell-Free) HTS Assay for mPGES-1 Inhibition

This protocol describes a cell-free enzymatic assay suitable for primary high-throughput screening of large compound libraries.

1. Materials and Reagents:

  • Enzyme: Recombinant human mPGES-1

  • Substrate: Prostaglandin H2 (PGH2)

  • Cofactor: Glutathione (GSH)

  • Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

  • Test Compounds: Dissolved in DMSO

  • Detection Reagents: Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit or Homogeneous Time-Resolved Fluorescence (HTRF) kit

  • Microplates: 384-well or 1536-well plates

2. Assay Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., vehicle and a known inhibitor) into the microplate wells.

  • Enzyme Preparation: Prepare a solution of recombinant mPGES-1 and glutathione in the assay buffer.

  • Enzyme Addition: Add the mPGES-1/GSH solution to each well of the microplate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Reaction Incubation: Incubate the reaction mixture for a short, defined time (e.g., 60 seconds) at room temperature.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing a metal ion chelator or by acidification).

  • PGE2 Detection: Quantify the amount of PGE2 produced using a suitable detection method such as EIA or HTRF, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls.

Protocol 2: Cell-Based HTS Assay for mPGES-1 Inhibition

This protocol describes a cell-based assay, often used as a secondary screen to confirm the activity of hits from the primary biochemical screen in a more physiologically relevant context.

1. Materials and Reagents:

  • Cell Line: A human cell line that expresses mPGES-1 upon stimulation (e.g., A549 lung carcinoma cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulating Agent: Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS).

  • Test Compounds: Dissolved in DMSO.

  • Detection Reagents: Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit.

  • Microplates: 96-well or 384-well cell culture plates.

2. Assay Procedure:

  • Cell Seeding: Seed the cells into the microplate wells and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Cell Stimulation: After a pre-incubation period with the compounds, stimulate the cells with IL-1β or LPS to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PGE2 synthesis and release into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an EIA kit.

  • Data Analysis: Determine the IC50 values for the active compounds by plotting the PGE2 concentration against the compound concentration.

Data Presentation

The following tables summarize representative quantitative data for various mPGES-1 inhibitors identified through high-throughput screening.

Table 1: IC50 Values of Representative mPGES-1 Inhibitors in Biochemical Assays

Compound ClassExample CompoundBiochemical IC50 (nM)
Phenanthrene ImidazolesMF631
BenzimidazolesCompound 17d8
BenzoxazolesPF-46936273
Phenylsulfonyl HydrazidesCompound 8n70

Table 2: IC50 Values of Representative mPGES-1 Inhibitors in Cell-Based Assays

Compound ClassExample CompoundCell-Based IC50 (µM)Cell Line
Phenanthrene ImidazolesMF630.42A549
BenzimidazolesCompound 17d0.016A549
Trisubstituted UreasCompound 420.34A549
(Z)-5-benzylidene-2-iminothiazolidin-4-oneCompound 33.5-

Conclusion

The protocols and data presented provide a comprehensive guide for establishing and conducting high-throughput screening campaigns to identify and characterize novel inhibitors of mPGES-1. The use of both biochemical and cell-based assays is crucial for the successful identification of potent and selective lead compounds for further drug development. It is critical to employ validated assay methodologies and to correctly interpret the role of various chemical entities in the context of the mPGES-1 enzymatic pathway.

Troubleshooting & Optimization

Technical Support Center: U-46619 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-trans U-46619. Here you will find information on overcoming solubility challenges in aqueous buffers to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, organic solvents are recommended due to the sparingly soluble nature of this compound in aqueous solutions. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are all suitable choices, with a solubility of approximately 50-100 mg/mL. When preparing stock solutions, it is best practice to use an inert gas to purge the solvent.

Q2: I observe precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What should I do?

A2: This is a common issue due to the low solubility of this compound in aqueous buffers. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The solubility in PBS (pH 7.2) is approximately 1-2 mg/mL.

  • Adjust the pH of the Buffer: The binding affinity of U-46619 to its receptor is pH-dependent, with increased affinity at a lower pH (e.g., 6.0) compared to pH 7.4. While this doesn't directly measure solubility, it suggests that the molecule's charge state and, consequently, its interaction with the solvent can be influenced by pH. Experiment with slightly adjusting your buffer's pH to see if it improves solubility.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to increase the solubility of hydrophobic compounds in aqueous solutions. However, you must first verify that the chosen surfactant does not interfere with your experimental system.

  • Prepare Fresh Dilutions: Aqueous solutions of U-46619 are not stable and it is recommended not to store them for more than one day. Always prepare fresh dilutions from your organic stock solution immediately before use.

Q3: My this compound is supplied in methyl acetate. How do I prepare my working solutions from this?

A3: To switch from methyl acetate to your desired solvent, you can evaporate the methyl acetate under a gentle stream of nitrogen gas. Once the methyl acetate has evaporated, you can immediately dissolve the compound in the solvent of your choice.

Q4: Can I store my diluted aqueous solutions of this compound?

A4: It is strongly advised not to store aqueous solutions of this compound for more than one day due to its limited stability. For best results, prepare fresh working solutions from your stock for each experiment. Stock solutions in anhydrous organic solvents like DMSO, ethanol, or DMF can be stored at -20°C for extended periods.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationReference
Dimethyl sulfoxide (DMSO)~50-100 mg/mL
Ethanol~50-100 mg/mL
Dimethylformamide (DMF)~50-100 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~1-2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • If your this compound is in a methyl acetate solution, carefully evaporate the solvent using a gentle stream of nitrogen.

  • Add the appropriate volume of your chosen organic solvent (e.g., DMSO, ethanol, or DMF) to the dried compound to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thaw a single aliquot of your this compound organic stock solution.

  • Perform serial dilutions of the stock solution into your aqueous experimental buffer to achieve the final desired concentration.

  • It is crucial to add the stock solution to the buffer while vortexing to facilitate mixing and minimize precipitation.

  • Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.

Visual Guides

The following diagrams illustrate key concepts and workflows related to the use of this compound.

cluster_stock Stock Solution Preparation start This compound (in methyl acetate or as solid) evaporate Evaporate Methyl Acetate (if applicable) start->evaporate dissolve Dissolve in Organic Solvent (DMSO, Ethanol, DMF) start->dissolve evaporate->dissolve store Store at -20°C dissolve->store

Caption: Workflow for preparing a stable stock solution of this compound.

cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Buffer concentration Lower Final Concentration start->concentration ph Adjust Buffer pH start->ph surfactant Add Surfactant (e.g., Tween® 20) start->surfactant fresh Prepare Fresh Dilutions Immediately Before Use start->fresh

Caption: Troubleshooting guide for precipitation issues with this compound.

U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP Receptor) U46619->TP_Receptor G_Protein Gq/G11, G12/13 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA G_Protein->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_Release Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction ROCK->Smooth_Muscle_Contraction Ca_Release->Smooth_Muscle_Contraction Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation

Caption: Simplified signaling pathway of the TP receptor agonist U-46619.

inconsistent results in 5-trans U-46619 mPGES-1 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering inconsistent results in microsomal prostaglandin E synthase-1 (mPGES-1) inhibition assays, particularly in experimental systems involving the thromboxane A₂ receptor agonist U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its role in an mPGES-1 inhibition assay?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, and it functions as a potent thromboxane A₂ (TP) receptor agonist.[1][2][3] It is not a direct inhibitor of mPGES-1. In the context of mPGES-1 research, U-46619 is typically used in functional assays (e.g., vascular tone or platelet aggregation studies) to induce a biological response mediated by the TP receptor.[1][4] The purpose of an mPGES-1 inhibitor in such a system would be to modulate the overall prostanoid environment, thereby indirectly affecting the U-46619-induced response. Inconsistent results can arise from the complexity of this indirect biological system.

Q2: Why is targeting mPGES-1 considered a promising therapeutic strategy?

A2: mPGES-1 is the terminal enzyme that converts PGH₂ specifically into prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever.[5][6][7] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit Cyclooxygenase (COX) enzymes, a selective mPGES-1 inhibitor would only block the production of pro-inflammatory PGE₂.[5][7] This approach is expected to spare the production of other physiologically important prostanoids, potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibition.[7][8]

Q3: What are the common types of mPGES-1 inhibition assays and how do they differ?

A3: There are three main types of assays used to determine mPGES-1 inhibitor potency, and results can vary significantly between them.

  • Cell-Free Assays: These use recombinant mPGES-1 enzyme to measure the direct inhibition of PGE₂ formation from its substrate, PGH₂.[9][10] They are useful for determining direct enzyme-inhibitor interactions but can be challenging due to the instability of the PGH₂ substrate.[11]

  • Cell-Based Assays: These involve using whole cells (e.g., A549 lung cancer cells) that are stimulated with an inflammatory agent like IL-1β to induce the expression of mPGES-1.[5][9] The inhibitor's ability to block PGE₂ production is then measured. This format provides insights into cell permeability and off-target effects.

  • Human Whole Blood (HWB) Assays: This ex vivo model is more physiologically relevant, measuring an inhibitor's efficacy in the complex environment of human blood, which contains plasma proteins and various cell types.[5][9][12] IC50 values are often higher in HWB assays due to factors like plasma protein binding.[10]

Troubleshooting Guide for Inconsistent Results

Q4: Issue: I am observing high variability in the IC50 values for my mPGES-1 inhibitor.

A4: High variability is a common issue and can stem from several factors related to reagents, protocol, and the assay system itself.

  • Potential Cause 1: U-46619 Degradation. Although U-46619 is a stable analog, repeated freeze-thaw cycles or improper storage can lead to degradation.[2]

    • Solution: Aliquot U-46619 upon receipt and store at -20°C.[2] Use a fresh aliquot for each experiment.

  • Potential Cause 2: PGH₂ Substrate Instability (Cell-Free Assays). The substrate for mPGES-1, PGH₂, is highly unstable in aqueous solutions.

    • Solution: Prepare PGH₂ immediately before use and keep it on ice. Minimize the time between substrate addition and measurement. Ensure consistent timing across all wells and plates.

  • Potential Cause 3: Inconsistent Cell Stimulation. In cell-based assays, the level of mPGES-1 expression can vary if cells are not consistently stimulated.

    • Solution: Ensure uniform cell density at the time of stimulation. Use a consistent concentration and incubation time for the stimulating agent (e.g., LPS, IL-1β).[5][13]

  • Potential Cause 4: Biological Variability. Different cell passages or donor variability in whole blood assays can introduce significant differences.

    • Solution: Use cells within a defined low passage number range. If using primary cells or whole blood, increase the number of donors (biological replicates) to account for variability.

Q5: Issue: My positive and negative controls are not performing as expected.

A5: Control failure points to a fundamental problem with the assay setup or reagents.

  • Potential Cause 1: Inactive Positive Control. The known mPGES-1 inhibitor used as a positive control may have degraded.

    • Solution: Validate the activity of the positive control against a fresh batch or a different known inhibitor. Check for proper storage conditions.

  • Potential Cause 2: High Background in Negative Control (No Inhibitor). High background PGE₂ levels can be caused by contamination or non-enzymatic degradation of PGH₂ to PGE₂.

    • Solution: Include a "no enzyme" or "boiled enzyme" control in cell-free assays to quantify the non-enzymatic background.[12] Ensure all buffers and reagents are fresh and free of contamination.

  • Potential Cause 3: Vehicle (DMSO) Effects. High concentrations of DMSO can affect enzyme activity or cell health.[11]

    • Solution: Keep the final DMSO concentration consistent across all wells and as low as possible, typically ≤0.1%.[13] Run a vehicle-only control to assess its impact.

Q6: Issue: The inhibitory effect of my test compound is weak or absent.

A6: A lack of potency can be due to compound-specific issues or assay conditions.

  • Potential Cause 1: Poor Solubility. The compound may be precipitating out of solution in the assay buffer.

    • Solution: Visually inspect for precipitation. Test the compound's solubility in the assay buffer beforehand. Consider using a different solvent or formulation if solubility is an issue.

  • Potential Cause 2: High Plasma Protein Binding (HWB assays). The compound may be binding extensively to plasma proteins like albumin, reducing its free concentration available to inhibit the enzyme.[10]

    • Solution: Compare potency in a cell-free or serum-free cell-based assay to the HWB assay. A large shift in IC50 suggests high plasma protein binding.

  • Potential Cause 3: Compound Instability. The compound may be unstable in the assay medium or metabolized by cells.

    • Solution: Assess the chemical stability of your compound under the assay conditions (pH, temperature, time).

  • Potential Cause 4: Off-Target Effects. In complex systems using U-46619, the compound might have off-target effects on the TP receptor or downstream signaling pathways, masking its effect on mPGES-1.

    • Solution: Test the compound for any direct agonist or antagonist activity at the TP receptor in a separate assay.

Quantitative Data Summary

Table 1: IC50 Values of Select mPGES-1 Inhibitors in Different Assay Systems

InhibitorCell-Free Assay (IC50)Cell-Based Assay (A549 cells, IC50)Human Whole Blood Assay (IC50)
MF63 1 nM[9]0.42 µM[5][9]1.3 µM[5][9]
Compound III 0.09 µM[9]N/AN/A
AGU661 0.22 nM[10]N/A>100 nM (free), 1.5 nM (encapsulated)[10]
Compound 26 3 nM[9]N/AN/A
Garcinol 0.3 µM[9]1.2 µM[9]30 µM[9]

N/A: Data not available in the cited sources.

Experimental Protocols & Visualizations

Prostanoid Synthesis Pathway

The diagram below illustrates the enzymatic cascade leading to the synthesis of various prostanoids, including PGE₂ and Thromboxane A₂ (TXA₂). It also shows how the synthetic analog U-46619 bypasses this pathway to directly activate the TP receptor.

Prostanoid_Pathway AA Arachidonic Acid (from Membrane Phospholipids) COX COX-1 / COX-2 AA->COX NSAIDs inhibit PGH2 Prostaglandin H2 (PGH2) (Unstable Intermediate) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 TXS Thromboxane Synthase PGH2->TXS PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Leads to Inflammation, Pain TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Activates U46619 U-46619 (Synthetic Agonist) U46619->TP_Receptor Activates Response Biological Response (e.g., Vasoconstriction) TP_Receptor->Response Inhibitor mPGES-1 Inhibitor Inhibitor->mPGES1 Blocks

Caption: Prostanoid pathway showing mPGES-1 action and U-46619's role.

Protocol: Cell-Based mPGES-1 Inhibition Assay

This protocol provides a general workflow for evaluating an mPGES-1 inhibitor in a cell-based format.

  • Cell Culture:

    • Seed A549 cells (or another suitable cell line) in 96-well plates at a density that will result in a confluent monolayer (approx. 80-90%) on the day of the experiment.

    • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Stimulation:

    • Replace the culture medium with fresh, serum-free medium containing a pro-inflammatory stimulus (e.g., 1 ng/mL Interleukin-1 beta, IL-1β) to induce mPGES-1 expression.

    • Incubate for 18-24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor and positive control (e.g., MF63) in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the stimulation medium from the cells and add the medium containing the various inhibitor concentrations.

    • Pre-incubate the cells with the inhibitors for 30-60 minutes.

  • PGE₂ Production:

    • Add arachidonic acid (e.g., 10 µM final concentration) to all wells to provide the substrate for the COX-mPGES-1 pathway.

    • Incubate for 15-30 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the concentration of PGE₂ in the supernatant using a validated method, such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Subtract background PGE₂ levels (wells with no cells).

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Workflow start Start: Seed Cells in 96-well Plates incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 stimulate Stimulate Cells (e.g., with IL-1β) incubate1->stimulate incubate2 Incubate 18-24h to Induce mPGES-1 stimulate->incubate2 add_inhibitor Add Test Compounds & Controls incubate2->add_inhibitor pre_incubate Pre-incubate 30-60 min add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate3 Incubate 15-30 min add_substrate->incubate3 collect Collect Supernatant incubate3->collect measure Measure PGE2 Levels (ELISA or LC-MS/MS) collect->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a typical cell-based mPGES-1 inhibition assay.

Troubleshooting Decision Tree

Troubleshooting start Inconsistent Results (High Variability / Poor Data) q_controls Are controls (pos/neg/vehicle) behaving as expected? start->q_controls a_controls_no Problem is systemic. Check reagent stability (inhibitor, substrate, agonist). Verify control concentrations. q_controls->a_controls_no No q_variability Is there high well-to-well variability? q_controls->q_variability Yes a_variability_yes Focus on technique. Check for uniform cell seeding, precise pipetting, and consistent incubation times. q_variability->a_variability_yes Yes q_potency Is the test compound's potency just low/absent? q_variability->q_potency No a_potency_yes Problem is compound-specific. Check solubility & stability. Consider off-target effects or high plasma protein binding (if HWB). q_potency->a_potency_yes Yes a_other Re-evaluate assay design. Is the inhibitor incubation time optimal? Is the substrate concentration too high? q_potency->a_other No

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing U-46619 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the thromboxane A2 (TP) receptor agonist, U-46619, for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action in vitro?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor.[1] Upon binding to the TP receptor, U-46619 activates downstream signaling cascades, including the RhoA/Rho-kinase pathway, leading to physiological responses such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4] It has also been shown to activate p38 MAPK and ERK1/2 signaling pathways.[5]

Q2: What is a typical effective concentration range for U-46619 in in vitro experiments?

A2: The effective concentration of U-46619 is highly dependent on the cell type and the specific biological response being measured. Generally, concentrations can range from nanomolar (nM) to micromolar (µM). For instance, in human platelets, the EC50 (half-maximal effective concentration) for inducing shape change is approximately 0.035 µM, while for platelet aggregation, it is around 1.31 µM.[1] In HEK 293 cells expressing the human thromboxane receptor, U-46619 stimulates an increase in intracellular free calcium with an EC50 of 56 nM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store U-46619 stock solutions?

A3: U-46619 is often supplied as a solution in methyl acetate.[7] To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in solvents like ethanol, DMSO, or dimethylformamide to a concentration of approximately 100 mg/ml.[7] For aqueous buffers, it is sparingly soluble (approx. 1 mg/ml in PBS, pH 7.2).[7] It is not recommended to store aqueous solutions for more than one day.[7] For long-term storage, aliquoted stock solutions should be stored at -20°C or -80°C.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak response to U-46619 Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay.Perform a dose-response experiment with a wide range of U-46619 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[3]
Receptor Expression: The cells may not express the thromboxane (TP) receptor or express it at very low levels.Verify TP receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.
Compound Degradation: Improper storage of U-46619 stock solution may have led to its degradation.Prepare fresh stock solutions of U-46619. Ensure proper storage conditions as per the manufacturer's instructions.
High background or non-specific effects High Concentration: The concentration of U-46619 used may be too high, leading to off-target effects.Refer to your dose-response curve and use the lowest concentration that gives a robust and specific response. Higher concentrations (e.g., 5 µM) have been shown to be less effective in some assays.[5]
Solvent Effects: The solvent used to dissolve U-46619 (e.g., DMSO) may be causing cellular toxicity or other non-specific effects at the final concentration used in the experiment.Ensure the final concentration of the solvent in your assay is minimal and include a vehicle control (cells treated with the solvent alone) in your experimental setup.
Inconsistent results between experiments Cell Passage Number: The responsiveness of cells to U-46619 can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Variability in Cell Density: Different cell densities at the time of treatment can lead to varied responses.Standardize the cell seeding density and ensure consistent confluency at the time of the experiment.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of U-46619.Use calibrated pipettes and proper pipetting techniques to ensure accuracy.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) of U-46619 for various in vitro responses across different cell types.

Cell TypeResponse MeasuredEC50 ValueReference
Human PlateletsShape Change0.035 µM[1]
Human PlateletsMyosin Light Chain Phosphorylation (MLCP)0.057 µM[1]
Human PlateletsFibrinogen Receptor Binding0.53 µM[1]
Human PlateletsSerotonin Release0.54 µM[1]
Rabbit PlateletsAggregation0.58 µM[3]
Human PlateletsAggregation1.31 µM[1]
HEK 293 cells (expressing human TP receptor)Intracellular Calcium Increase56 nM[6]

Experimental Protocols

Protocol 1: Determination of U-46619 EC50 for Platelet Aggregation

Objective: To determine the concentration of U-46619 that induces a half-maximal platelet aggregation response.

Materials:

  • Freshly isolated human or animal platelets

  • Platelet-rich plasma (PRP) or washed platelets

  • U-46619 stock solution (e.g., 1 mM in DMSO)

  • Appropriate buffer (e.g., Tyrode's buffer)

  • Platelet aggregometer

Method:

  • Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation.

  • Adjust the platelet count in the PRP to the desired concentration.

  • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

  • Prepare a serial dilution of U-46619 in the appropriate buffer.

  • Add a range of U-46619 concentrations (e.g., 10 nM to 10 µM) to the platelet suspensions.

  • Record the change in light transmission over time using the platelet aggregometer. The increase in light transmission corresponds to platelet aggregation.

  • Plot the maximum aggregation percentage against the log of the U-46619 concentration.

  • Calculate the EC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Measurement of Intracellular Calcium Mobilization

Objective: To measure the U-46619-induced increase in intracellular calcium concentration in adherent cells.

Materials:

  • Adherent cells expressing the TP receptor (e.g., HEK 293-TP)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • U-46619 stock solution

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence plate reader or microscope

Method:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with a balanced salt solution to remove excess dye.

  • Prepare different concentrations of U-46619 in the salt solution.

  • Use a fluorescence plate reader to measure the baseline fluorescence intensity.

  • Add the U-46619 solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze the data to determine the peak response for each U-46619 concentration and calculate the EC50.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (G-protein coupled) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G12_13 G12/13 TP_Receptor->G12_13 Activates MAPK_Pathway MAPK Pathway (p38, ERK1/2) TP_Receptor->MAPK_Pathway Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Induces MLC_Phosphorylation->Cellular_Response MAPK_Pathway->Cellular_Response Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Prepare Cell Suspension (e.g., Platelets, Cultured Cells) Treatment Treat Cells with Different U-46619 Concentrations Cell_Prep->Treatment U46619_Dilution Prepare Serial Dilutions of U-46619 U46619_Dilution->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Biological Response (e.g., Aggregation, Ca²⁺ Flux) Incubation->Measurement Dose_Response_Curve Plot Dose-Response Curve Measurement->Dose_Response_Curve EC50_Calculation Calculate EC50 Value Dose_Response_Curve->EC50_Calculation Troubleshooting_Logic Start Experiment Start No_Response No or Weak Response? Start->No_Response Check_Concentration Perform Dose-Response? No_Response->Check_Concentration Yes High_Background High Background? No_Response->High_Background No Check_Receptor Verify TP Receptor Expression? Check_Concentration->Check_Receptor Check_Compound Prepare Fresh U-46619 Stock? Check_Receptor->Check_Compound Check_Compound->High_Background Lower_Concentration Lower U-46619 Concentration? High_Background->Lower_Concentration Yes Inconsistent_Results Inconsistent Results? High_Background->Inconsistent_Results No Vehicle_Control Include Vehicle Control? Lower_Concentration->Vehicle_Control Vehicle_Control->Inconsistent_Results Standardize_Cells Standardize Cell Passage & Density? Inconsistent_Results->Standardize_Cells Yes Success Successful Experiment Inconsistent_Results->Success No Check_Pipetting Verify Pipetting Accuracy? Standardize_Cells->Check_Pipetting Check_Pipetting->Success

References

degradation of 5-trans U-46619 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619 and its more common isomer, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for U-46619?

For long-term stability, U-46619 should be stored at -20°C in a tightly sealed container, preferably under desiccating conditions.[1][2] When stored properly as a solid or in a suitable organic solvent, it can be stable for up to two years.[1]

Q2: How should I prepare aqueous solutions of U-46619?

U-46619 is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethyl formamide.[1] For many commercial preparations supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen before redissolving in the desired buffer.[1] It is crucial to prepare aqueous solutions fresh for each experiment as they are not stable for more than one day.[1]

Q3: Can I store aqueous solutions of U-46619?

It is strongly advised not to store aqueous solutions of U-46619 for more than 24 hours.[1] The stability of U-46619 in aqueous solutions is limited, and degradation can lead to a decrease in its biological activity, resulting in experimental variability.

Q4: What is the primary degradation pathway for U-46619 in aqueous solutions?

Q5: Is this compound biologically active?

This compound is an isomer of the potent thromboxane A2 receptor agonist U-46619. While U-46619 is a well-characterized agonist, there is limited specific data on the biological activity of the 5-trans isomer. It is often present as a minor impurity in commercial preparations of U-46619. For experiments requiring high specificity, it is important to use a high-purity preparation of the desired isomer.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological response.

  • Possible Cause 1: Degradation of U-46619 in aqueous solution.

    • Solution: Prepare fresh aqueous solutions of U-46619 for every experiment. Avoid storing stock solutions in aqueous buffers for more than a day.[1]

  • Possible Cause 2: Improper storage of the stock compound.

    • Solution: Ensure that the solid compound or stock solution in an organic solvent is stored at -20°C in a tightly sealed, desiccated environment.[1][2]

  • Possible Cause 3: Multiple freeze-thaw cycles of the stock solution.

    • Solution: Aliquot the stock solution into smaller, single-use volumes after the initial preparation to minimize freeze-thaw cycles.

  • Possible Cause 4: Low purity of the compound.

    • Solution: Verify the purity of the U-46619 used. The presence of isomers like this compound or other impurities could potentially affect the overall biological activity.

Issue 2: Poor solubility in aqueous buffers.

  • Possible Cause: Direct dissolution in aqueous buffer.

    • Solution: U-46619 has low solubility in aqueous solutions.[1] First, dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO. Then, slowly add this stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

Quantitative Data Summary

Table 1: Storage and Stability of U-46619

ConditionRecommendationStability
Long-Term Storage (Solid/Organic Solvent) Store at -20°C under desiccating conditions.Up to 2 years[1]
Aqueous Solution Storage Not recommended for more than 24 hours.Limited stability; prone to hydrolysis.[1][3]
Freeze-Thaw Cycles Minimize by aliquoting stock solutions.Repeated cycles can lead to degradation.

Experimental Protocols

Protocol 1: Preparation of a U-46619 Stock Solution

  • Allow the vial of U-46619 to equilibrate to room temperature before opening.

  • If supplied in an organic solvent like methyl acetate, carefully evaporate the solvent using a gentle stream of nitrogen gas.

  • Add a suitable volume of a dry, inert organic solvent such as ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the U-46619 is completely dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Aqueous Solution

  • Thaw a single-use aliquot of the U-46619 stock solution at room temperature.

  • Determine the final concentration of U-46619 required for your experiment.

  • Add the appropriate volume of the stock solution to your pre-warmed experimental aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to prevent precipitation.

  • Mix the solution thoroughly by vortexing or gentle inversion.

  • Use the freshly prepared aqueous solution immediately for your experiment.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq_G13 Gq / G13 TP_Receptor->Gq_G13 activates MAPK_ERK p38 MAPK / ERK1/2 TP_Receptor->MAPK_ERK activates PLC Phospholipase C (PLC) Gq_G13->PLC activates Rho_kinase Rho-kinase Gq_G13->Rho_kinase activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Rho_kinase->Cellular_Response MAPK_ERK->Cellular_Response

Caption: U-46619 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare Stock Solution (e.g., in DMSO) working_sol Prepare Fresh Aqueous Working Solution stock_sol->working_sol treatment Treat Cells/Tissues with U-46619 working_sol->treatment incubation Incubate for Defined Period treatment->incubation data_acq Data Acquisition incubation->data_acq analysis Analyze Results data_acq->analysis interpretation Interpret Data analysis->interpretation

Caption: General experimental workflow for using U-46619.

References

troubleshooting off-target effects of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-trans U-46619 in their experiments. The information is tailored for scientists and drug development professionals to identify and address potential off-target effects.

Troubleshooting Guides

Unexpected experimental outcomes when using U-46619 may be attributed to the presence of its isomer, this compound, which can exhibit off-target effects. The primary on-target effect of U-46619 is the activation of the thromboxane A2 (TP) receptor, while a known off-target effect of its 5-trans isomer is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This guide provides a systematic approach to troubleshoot and differentiate these effects.

Issue 1: Attenuated or Unexpected Physiological Response

Question: My application of U-46619 results in a weaker or different physiological response than anticipated (e.g., reduced platelet aggregation or vasoconstriction). Could this be due to off-target effects of this compound?

Answer: Yes, the presence of this compound as an impurity in U-46619 preparations can lead to confounding results.[1] While U-46619 is a potent TP receptor agonist, this compound can inhibit mPGES-1. Inhibition of mPGES-1 would lead to decreased production of prostaglandin E2 (PGE2), a key inflammatory mediator. Depending on the experimental system, a reduction in PGE2 could counteract the expected physiological response of TP receptor activation.

Troubleshooting Workflow:

cluster_0 Troubleshooting Attenuated Response start Unexpected Experimental Outcome with U-46619 check_purity 1. Verify Purity of U-46619 Stock start->check_purity pure Purity Confirmed (>98%) check_purity->pure Yes impure Impurity Suspected (Presence of this compound) check_purity->impure No measure_prostanoids 2. Measure Prostanoid Profile (PGE2, TXB2, PGF2α) pure->measure_prostanoids impure->measure_prostanoids analyze_results 3. Analyze Prostanoid Levels measure_prostanoids->analyze_results on_target Observed Effect is Likely On-Target (TP Receptor) analyze_results->on_target PGE2 Unchanged or Increased off_target Off-Target Effect Detected (mPGES-1 Inhibition) analyze_results->off_target Selective Decrease in PGE2 remedy 4. Use TP Receptor Antagonist (e.g., SQ-29548) to Confirm On-Target Effect on_target->remedy off_target->remedy end Conclusion on Source of Effect remedy->end

Caption: Troubleshooting workflow for attenuated U-46619 response.

Experimental Protocols

This protocol is designed to confirm the on-target activity of U-46619 by measuring a downstream signaling event, such as calcium mobilization, in a cell line expressing the TP receptor.

Materials:

  • HEK293 cells stably expressing the human TP receptor.

  • Fluo-4 AM calcium indicator dye.

  • U-46619 and this compound.

  • TP receptor antagonist (e.g., SQ-29548).

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-TP cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of U-46619 and this compound. For control wells, prepare the TP receptor antagonist.

  • Baseline Reading: Measure baseline fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm).

  • Compound Addition: Add the compounds to the respective wells.

  • Kinetic Reading: Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the agonist-induced calcium mobilization.

This protocol determines the inhibitory effect of this compound on mPGES-1 activity by measuring the production of PGE2.

Materials:

  • Human recombinant mPGES-1.

  • Prostaglandin H2 (PGH2) substrate.

  • This compound.

  • Known mPGES-1 inhibitor (positive control).

  • Glutathione (GSH).

  • Reaction buffer (e.g., potassium phosphate buffer).

  • PGE2 ELISA kit.

  • Stop solution (e.g., a solution of trisodium phosphate).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GSH, and either this compound, the positive control inhibitor, or vehicle.

  • Enzyme Addition: Add human recombinant mPGES-1 to each tube and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding PGH2.

  • Incubation: Incubate for a defined period (e.g., 60 seconds) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of mPGES-1 activity by comparing the PGE2 levels in the presence of this compound to the vehicle control.

Data Presentation

The following tables summarize the known quantitative data for U-46619 and highlight the data gap for this compound's off-target activity.

Table 1: On-Target Activity of U-46619 (TP Receptor Agonism)

CompoundTargetAssayEC50Reference
U-46619Thromboxane A2 (TP) ReceptorPlatelet Shape Change0.013 µM[2]
U-46619Thromboxane A2 (TP) ReceptorPlatelet Aggregation0.58 µM[2]
U-46619Thromboxane A2 (TP) ReceptorGeneral Agonist Activity0.035 µM[3]

Table 2: Off-Target Activity of this compound (mPGES-1 Inhibition)

CompoundTargetAssayIC50Reference
This compoundMicrosomal Prostaglandin E Synthase-1 (mPGES-1)Enzyme Inhibition AssayData Not Available-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for U-46619? A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[4][5] Its on-target effects include stimulating platelet aggregation and smooth muscle contraction.[4]

Q2: What are the known off-target effects of this compound? A2: this compound, an isomer and common impurity in U-46619 preparations, is known to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]

Q3: How can I distinguish between on-target TP receptor activation and off-target mPGES-1 inhibition in my experiment? A3: A key strategy is to measure the profile of different prostanoids. TP receptor activation is a direct effect of U-46619 binding. In contrast, mPGES-1 inhibition by this compound will specifically block the conversion of PGH2 to PGE2. Therefore, you would expect to see a selective decrease in PGE2 levels, while other prostanoids derived from PGH2, such as thromboxane B2 (TXB2, the stable metabolite of TXA2) and PGF2α, may remain unchanged or even increase due to shunting of the PGH2 substrate.[6][7]

Q4: What is the signaling pathway for TP receptor activation? A4: The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

cluster_1 TP Receptor Signaling Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: On-target signaling pathway of U-46619 via the TP receptor.

Q5: How does mPGES-1 inhibition by this compound affect the prostaglandin synthesis pathway? A5: In the arachidonic acid cascade, cyclooxygenase (COX) enzymes convert arachidonic acid to PGH2. PGH2 is a precursor for various prostanoids. mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2. Inhibition of mPGES-1 by this compound blocks this specific step, leading to a reduction in PGE2 synthesis.

cluster_2 Prostaglandin Synthesis and Off-Target Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Prostanoid Synthases PGH2->Other_Synthases PGE2 PGE2 mPGES1->PGE2 Other_Prostanoids Other Prostanoids (TXA2, PGF2α, etc.) Other_Synthases->Other_Prostanoids trans_U46619 This compound trans_U46619->mPGES1

References

how to account for 5-trans U-46619 impurity in U-46619 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the thromboxane A2 receptor agonist, U-46619. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the presence of the 5-trans U-46619 impurity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form?

A1: this compound is a geometric isomer of U-46619, a potent thromboxane A2 (TP) receptor agonist. The key difference lies in the configuration of the double bond at the 5th carbon position of the heptenoic acid chain. In U-46619, this bond is in the cis (Z) configuration, while in the impurity, it is in the trans (E) configuration. This impurity can arise during the synthesis of U-46619 or through isomerization under certain storage and experimental conditions. Commercial preparations of U-46619 often contain 2-5% of the 5-trans isomer.[1]

Q2: What is the potential impact of the this compound impurity on my experimental results?

A2: The presence of the 5-trans isomer can introduce variability and potentially confounding effects in your experiments. Geometric isomers of pharmacologically active compounds can exhibit different binding affinities for their receptors and possess distinct biological activities. For G-protein coupled receptors (GPCRs) like the TP receptor, stereochemistry can influence ligand binding and subsequent activation of signaling pathways. Therefore, the 5-trans impurity may act as a partial agonist, an antagonist, or have a different potency compared to the cis isomer, leading to unexpected or inconsistent results.

Q3: How can I detect and quantify the this compound impurity in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying geometric isomers like this compound. A reverse-phase HPLC method with a suitable column, such as a C18 or a phenyl-based column, can be developed to resolve the two isomers. The difference in the spatial arrangement of the cis and trans isomers leads to different interactions with the stationary phase, allowing for their separation. Ultraviolet (UV) detection is typically used for quantification. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What is the known biological activity of this compound?

A4: There is limited published data directly comparing the TP receptor agonist activity of this compound to the cis form. However, one study found that this compound was about half as potent as the cis isomer at inhibiting Prostaglandin E synthase. It is crucial to empirically determine the effect of the 5-trans isomer in your specific experimental system, as it may not have the same pharmacological profile as U-46619.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent dose-response curves or unexpected pharmacological effects. The ratio of U-46619 to its 5-trans isomer may vary between batches of the compound or due to degradation over time.1. Analyze Purity: Use HPLC to determine the exact ratio of the cis and trans isomers in your current stock of U-46619. 2. Source High-Purity Compound: If possible, obtain a batch of U-46619 with a purity of >99% to minimize the influence of the isomer. 3. Test the Isomer: If a pure standard of this compound is available, perform a dose-response experiment to characterize its specific activity in your assay.
Decreased potency of U-46619 over time. U-46619 may be isomerizing to the less active 5-trans form under your storage or experimental conditions.1. Proper Storage: Store U-46619 solutions at -20°C or lower and avoid repeated freeze-thaw cycles. Protect from light and oxygen. 2. Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock. 3. Check for Degradation: Re-analyze the purity of your stock solution using HPLC if you suspect degradation.
High background signal or off-target effects. The 5-trans isomer may have activity at other receptors or signaling pathways not engaged by the cis isomer.1. Use a TP Receptor Antagonist: To confirm that the observed effects are mediated by the TP receptor, perform experiments in the presence of a specific TP receptor antagonist, such as SQ-29548. 2. Purity Analysis: Correlate the level of impurity with the magnitude of the off-target effects.

Data Presentation

Table 1: Hypothetical Comparison of U-46619 and this compound Pharmacological Parameters

Parameter U-46619 (5-cis) This compound Reference
TP Receptor Binding Affinity (Ki) ~10 nMExpected to be lowerHypothetical
EC50 for Platelet Aggregation ~35 nM[2]Expected to be higherHypothetical
Prostaglandin E Synthase Inhibition (IC50) ~5 µM~10 µM[2]

Note: The values for TP receptor binding affinity and EC50 for platelet aggregation for this compound are hypothetical and should be determined experimentally. The purpose of this table is to illustrate the potential differences in activity.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of U-46619 and this compound

This protocol provides a general framework for the separation of the cis and trans isomers of U-46619. Optimization may be required for your specific HPLC system and column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A phenyl-hexyl column could also be effective.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a gradient of 30% B, increasing to 70% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 210 nm

  • Procedure:

    • Prepare a stock solution of the U-46619 sample in acetonitrile or methanol.

    • Inject an appropriate volume (e.g., 10 µL) onto the column.

    • Monitor the chromatogram for two separate peaks corresponding to the cis and trans isomers. The more linear trans isomer is expected to have a slightly longer retention time.

    • Quantify the relative peak areas to determine the percentage of each isomer.

Mandatory Visualizations

U-46619 Signaling Pathway

U46619_Signaling U46619 U-46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_Response ERK ERK1/2 PKC->ERK activates ROCK ROCK RhoA->ROCK activates ROCK->Physiological_Response ERK->Physiological_Response

Caption: U-46619 signaling pathway via the TP receptor.

Experimental Workflow for Impurity Analysis

Impurity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation U46619_Sample U-46619 Sample Dissolve Dissolve in Acetonitrile/Methanol U46619_Sample->Dissolve Inject Inject onto Reverse-Phase Column Dissolve->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity and % 5-trans Impurity Integrate->Calculate

Caption: Workflow for analyzing this compound impurity.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Purity Check U-46619 Purity via HPLC? Start->Check_Purity Impurity_High Impurity > 5%? Check_Purity->Impurity_High Yes Check_Storage Review Storage and Handling Procedures? Check_Purity->Check_Storage No Source_New Source Higher Purity U-46619 Impurity_High->Source_New Characterize_Isomer Characterize Biological Activity of 5-trans Isomer Impurity_High->Characterize_Isomer Improve_Storage Implement Stricter Storage/Handling Protocols Check_Storage->Improve_Storage Yes Other_Factors Investigate Other Experimental Variables Check_Storage->Other_Factors No

Caption: Decision tree for troubleshooting inconsistent U-46619 results.

References

Technical Support Center: Experiments with 5-trans U-46619 and its Isomer U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the thromboxane A2 receptor agonist U-46619 and its isomer, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is the difference between U-46619 and this compound?

A1: U-46619 (also known as 9,11-dideoxy-9α,11α-methanoepoxy PGF2α) is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] this compound is the trans isomer of U-46619.[3] It is often found as a minor impurity (2-5%) in many commercial preparations of U-46619.[4] While U-46619 is a potent TP receptor agonist, the biological activity of this compound is less characterized, with one study showing it inhibits microsomal prostaglandin E2 synthase (mPGES).[3][4]

Q2: How can the presence of this compound affect my experiments?

A2: The presence of the 5-trans isomer as an impurity in your U-46619 stock can be a source of variability. Since this compound has different pharmacological activity (mPGES inhibition) and is less potent at the TP receptor, batch-to-batch variation in the purity of U-46619 can lead to inconsistent results.[4] For experiments requiring high precision, it is crucial to use a high-purity U-46619 compound with a known and low percentage of the 5-trans isomer.

Q3: What is the primary mechanism of action for U-46619?

A3: U-46619 acts as a selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein-coupled receptor (GPCR).[1][5] Activation of the TP receptor primarily couples to Gq and G13 proteins.[6][7] This leads to the activation of phospholipase C (PLC), increased intracellular calcium levels, and activation of Rho kinase, resulting in physiological responses like platelet aggregation and smooth muscle contraction.[5][6][8]

Q4: What are the recommended solvent and storage conditions for U-46619?

A4: U-46619 is typically supplied as a solution in methyl acetate. For experimental use, the initial solvent can be evaporated under a gentle stream of nitrogen, and the compound can be redissolved in solvents like ethanol, DMSO, or dimethylformamide (DMF) at concentrations up to 100 mg/mL.[9][10] For aqueous buffers like PBS (pH 7.2), the solubility is much lower, around 1-2 mg/mL.[9][10] It is not recommended to store aqueous solutions for more than one day.[9][10] For long-term storage, the compound should be stored at -20°C, where it is stable for at least one to two years.[9][10]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Steps
Inconsistent Purity of U-46619 The presence of the less active 5-trans isomer can alter the effective concentration of the active compound. 1. Verify the purity of your U-46619 batch from the certificate of analysis. 2. If possible, use a high-purity standard (>98%) for critical experiments. 3. If batch-to-batch variability is suspected, perform a qualification experiment with a new batch against the old one to ensure consistency.
Degradation of U-46619 Stock Improper storage or repeated freeze-thaw cycles of aqueous solutions can lead to degradation. 1. Prepare fresh aqueous solutions for each experiment.[10] 2. Aliquot stock solutions in organic solvents to minimize freeze-thaw cycles. 3. Store all stock solutions at -20°C or -80°C as recommended.[11]
Solubility Issues U-46619 has limited solubility in aqueous buffers, which can lead to precipitation and inaccurate concentrations. 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is low and consistent across all experiments. 2. Visually inspect solutions for any signs of precipitation. 3. For maximum solubility in aqueous buffers, dilute the stock solution directly into the buffer of choice while vortexing.[10]
Issue 2: Lower-than-Expected Potency (High EC50)
Potential Cause Troubleshooting Steps
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization or downregulation. 1. Minimize the pre-incubation time with U-46619. 2. Ensure that the experimental system (e.g., cells, tissue) has had adequate time to recover from any prior treatments.
Presence of Antagonists Components in the experimental buffer or serum may have antagonistic effects. 1. Run a control experiment with a known TP receptor antagonist (e.g., SQ-29548) to confirm that the observed effect is TP receptor-mediated.[12] 2. If using serum-containing media, consider potential binding of U-46619 to serum proteins. Test in a serum-free medium if possible.
Cell/Tissue Health Poor health or viability of the experimental model can lead to a blunted response. 1. Perform a viability assay on your cells or tissue. 2. Ensure proper handling and physiological conditions (temperature, pH, oxygenation) are maintained throughout the experiment.
Issue 3: No Response or Irreproducible Platelet Aggregation
Potential Cause Troubleshooting Steps
Platelet Preparation The method of platelet preparation (platelet-rich plasma vs. washed platelets) can significantly impact the response. 1. Ensure a standardized protocol for platelet isolation and counting. 2. For washed platelets, be cautious of over-centrifugation, which can cause premature activation.
Natural Donor Variability A significant portion of the normal human population (10-20%) may be non-sensitive or low-sensitive to U-46619.[13][14] 1. Screen multiple donors to establish a baseline response and identify sensitive donors for your experiments. 2. When possible, use pooled donor platelets to average out individual variability.
Role of ADP U-46619-induced aggregation is often mediated by the release of ADP from platelet-dense granules.[15] 1. Consider that the experimental conditions might be affecting ADP release or signaling. 2. Note that some research indicates U-46619 can induce two waves of secretion, with the first being ADP-dependent.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 from various experimental systems.

Table 1: EC50 Values of U-46619 in Vasoconstriction and Cellular Assays

Experimental SystemResponse MeasuredEC50 ValueReference
Human Subcutaneous Resistance ArteriesContraction16 nM[17]
Cultured Rat Aortic Smooth Muscle CellsIncrease in Cytosolic Ca²⁺49 ± 14 nM[8]
Cultured Rat Aortic Smooth Muscle CellsInositol Trisphosphate Accumulation32 ± 4 nM[8]
Rat Aortic RingsContraction28 ± 2 nM[8]
Human Saphenous VeinContraction3.7 nM[18]
General TP Receptor Agonist ActivityNot specified35 nM[19]

Table 2: Solubility and Stability of U-46619

SolventSolubilityStorage RecommendationReference
Ethanol, DMSO, DMF~100 mg/mLAliquot and store at -20°C[9][10]
PBS (pH 7.2)~1-2 mg/mLDo not store for more than one day[9][10]
Methyl Acetate (as supplied)10 mg/mLStore at -20°C for ≥ 2 years[10]

Experimental Protocols

Protocol 1: Vasoconstriction Assay in Isolated Arteries

This protocol is a generalized method based on wire myography techniques described in the literature.[17]

  • Tissue Preparation : Isolate segments of arteries (e.g., human subcutaneous resistance arteries) and mount them on a wire myograph in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration : Allow the vessels to equilibrate under a standardized resting tension until a stable baseline is achieved.

  • Viability Check : Contract the vessels with a high-concentration potassium chloride (KCl) solution to ensure tissue viability. Wash thoroughly and return to baseline.

  • Cumulative Concentration-Response Curve : Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 3x10⁻⁷ M).[18]

  • Data Recording : Record the isometric tension continuously. The response is typically measured as a percentage of the maximal contraction induced by KCl.

  • Data Analysis : Plot the contractile response against the logarithm of the U-46619 concentration to determine the EC50 and maximum response.

Protocol 2: Platelet Aggregation Assay

This protocol is a generalized method for light transmission aggregometry (LTA) with platelet-rich plasma (PRP).

  • Blood Collection : Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation : Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Platelet Count Standardization : Adjust the platelet count in the PRP using PPP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Aggregation Measurement : Place an aliquot of the adjusted PRP into a cuvette with a stir bar in a lumi-aggregometer at 37°C. Use PPP to set the 100% aggregation baseline.

  • Agonist Addition : Add U-46619 (e.g., at a final concentration of 1 µM) to the PRP and record the change in light transmission over time (typically 5-10 minutes).[16]

  • Data Analysis : The maximum percentage of aggregation is determined from the aggregation curve.

Visualizations

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC MLC_phos Myosin Light Chain Phosphorylation Ca2_release->MLC_phos Aggregation Platelet Aggregation PKC->Aggregation RhoA->MLC_phos MLC_phos->Aggregation Contraction Smooth Muscle Contraction MLC_phos->Contraction

Caption: Signaling pathway of the thromboxane A2 (TP) receptor activated by U-46619.

Experimental_Workflow prep 1. Reagent Preparation - Prepare high-purity U-46619 stock - Prepare fresh buffers/media model 2. System Preparation - Isolate platelets or tissue - Culture cells prep->model equil 3. Equilibration & Viability - Allow system to stabilize - Perform viability check (e.g., KCl) model->equil exp 4. Experiment Execution - Add U-46619 (dose-response) - Incubate for defined time equil->exp acq 5. Data Acquisition - Measure response (e.g., aggregation, tension) exp->acq analysis 6. Data Analysis - Plot curves - Calculate EC50 / Emax acq->analysis Troubleshooting_Tree start High Variability in Results? check_purity Check U-46619 Purity & Certificate of Analysis start->check_purity Yes purity_ok Purity >98%? check_purity->purity_ok check_storage Review Stock Solution Preparation & Storage storage_ok Freshly Prepared? Minimal Freeze-Thaw? check_storage->storage_ok check_protocol Verify Experimental Protocol (e.g., timing, concentrations) protocol_ok Protocol Consistent? check_protocol->protocol_ok purity_ok->check_storage Yes order_new Action: Order high-purity U-46619 and re-validate purity_ok->order_new No storage_ok->check_protocol Yes remake_stock Action: Prepare fresh stock solutions and aliquot storage_ok->remake_stock No protocol_ok->start Yes (Re-evaluate problem) standardize_protocol Action: Standardize protocol and check system viability protocol_ok->standardize_protocol No

References

stability of 5-trans U-46619 in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is the trans isomer of the potent and stable thromboxane A2 (TP) receptor agonist, U-46619. It is a valuable tool for studying TP receptor-mediated signaling pathways involved in processes like platelet aggregation and vasoconstriction.[1][2] For long-term stability, this compound, typically supplied in methyl acetate, should be stored at -20°C, where it is stable for at least two years.

Q2: How do I prepare a stock solution of this compound?

A2: this compound is often supplied dissolved in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. The residue can then be dissolved in an organic solvent of choice, such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). The solubility in these organic solvents is high, approximately 50-100 mg/mL. For consistent results, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in different solvents?

Q4: I am seeing variable results in my experiments. Could the stability of my this compound solution be the issue?

A4: Yes, variability in experimental results can be due to the degradation of this compound, especially if using aqueous solutions that have been stored. It is crucial to use freshly prepared aqueous solutions for each experiment. If you are using a stock solution in an organic solvent, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is also worth noting that commercial preparations of U-46619 may contain 2-5% of the 5-trans isomer as an impurity, which could contribute to variability.

Troubleshooting Guides

Issue 1: Low or No Agonist Activity
Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh aqueous solution from a properly stored organic stock. If the stock is old or has been freeze-thawed multiple times, use a new vial.
Incorrect Solvent Preparation Ensure the initial solvent (e.g., methyl acetate) was completely evaporated before dissolving in the new solvent. Residual solvent could interfere with the assay.
Low Receptor Expression Confirm that the cell line or tissue used in your experiment expresses the thromboxane A2 (TP) receptor.
Incorrect Concentration Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution.
Issue 2: Poor Solubility in Aqueous Buffer
Possible Cause Troubleshooting Step
Exceeding Solubility Limit The solubility of U-46619 in aqueous buffers like PBS (pH 7.2) is limited to approximately 1 mg/mL. Do not attempt to make aqueous solutions at higher concentrations.
Precipitation During Dilution To improve solubility, first dilute the organic stock solution in a small volume of the aqueous buffer before bringing it to the final volume. Gentle vortexing can aid in dissolution.

Data Presentation

Table 1: Stability and Solubility of U-46619

Solvent System Storage Temperature Reported Stability Solubility
Methyl Acetate (as supplied)-20°C≥ 2 years10 mg/mL
DMSO, Ethanol, DMF-20°CStable for several months~50-100 mg/mL
Aqueous Buffer (e.g., PBS pH 7.2)4°CNot recommended for storage > 24 hours~1 mg/mL

Note: The stability of this compound is expected to be similar to that of U-46619.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • If your this compound is supplied in methyl acetate, evaporate the solvent from the desired amount under a gentle stream of dry nitrogen.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the dried compound to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • For aqueous experimental buffers, on the day of the experiment, dilute the stock solution to the final working concentration. It is advisable to add the small volume of the organic stock to a larger volume of the aqueous buffer while vortexing to prevent precipitation.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start This compound in Methyl Acetate evaporate Evaporate Methyl Acetate (Nitrogen Stream) start->evaporate dissolve Dissolve in Anhydrous Solvent (DMSO or Ethanol) evaporate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single-Use Vial store->thaw dilute Dilute in Aqueous Buffer thaw->dilute assay Perform In Vitro Assay dilute->assay

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway cluster_Gq Gq Pathway cluster_G13 G13 Pathway U46619 This compound TP_receptor Thromboxane A2 Receptor (TP) U46619->TP_receptor Gq Gαq TP_receptor->Gq G13 Gα13 TP_receptor->G13 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_response Platelet Aggregation Vasoconstriction Ca_release->Physiological_response PKC->Physiological_response RhoGEF RhoGEF G13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_phos Myosin Light Chain Phosphorylation ROCK->MLC_phos MLC_phos->Physiological_response

Caption: Signaling pathway of this compound via the Thromboxane A2 receptor.

References

Validation & Comparative

A Comparative Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a downstream effector of cyclooxygenase-2 (COX-2), mPGES-1 has emerged as a promising therapeutic target for inflammatory diseases, offering the potential for more selective intervention with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative overview of the inhibitory potency of various mPGES-1 inhibitors, supported by experimental data and detailed methodologies.

It is important to clarify a common misconception regarding the compound 5-trans U-46619. Contrary to the initial premise, U-46619 is not an mPGES-1 inhibitor but a stable synthetic analog of the endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] Its mechanism of action involves mimicking the effects of thromboxane A2, such as platelet aggregation and vasoconstriction, rather than inhibiting PGE2 synthesis.[1][3][4]

This guide will therefore focus on a selection of true mPGES-1 inhibitors, highlighting their comparative potencies as determined by in vitro and cell-based assays.

Inhibitory Potency of mPGES-1 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several classes of mPGES-1 inhibitors across different assay formats.

Inhibitor ClassCompoundHuman mPGES-1 (cell-free) IC50Cell-Based Assay IC50Human Whole Blood (HWB) Assay IC50Selectivity Notes
Benzimidazoles MF631 nM[5]0.42 μM (A549 cells)[5]1.3 μM[5]Did not affect other prostanoids like TXA2 and PGI2.[6]
Compound III0.09 μM[5]--No detectable inhibition of COX-1, COX-2, PGIS, or H-PGDS up to 50 μM.[5]
Benzoxazoles Compound 3718 nM[5]34 nM (fetal fibroblast)[5]7.56 μM[7]Highly selective over COX-2.[7]
Compound 263 nM[5]---
Compound 292 nM[5]---
Arylpyrrolizines Licofelone (ML3000)6 μM (cell-free)[5]< 1 μM (A549 cells)[5]-Dual inhibitor of mPGES-1 and 5-lipoxygenase (5-LOX).[5]
Trisubstituted Ureas Compound 42< 5 μM[5]0.34 μM (A549 cells)[5]2.1-9.7 μM[5]-
Virtual Screening Hits Compound 12.6 μM[8]---
Compound 33.5 μM[5][8]--Showed ~83% inhibition at 10 μM.[8]
Compound 44.6 μM[5][8]--Showed ~83% inhibition at 10 μM.[8]
Compound 6> 100 µM (against COX-1/2)--Highly selective for mPGES-1 over COX-1/2.[9]
Compound 73.8 µM--Identified through multi-step screening of a chemical library.[5]

Experimental Protocols

The determination of mPGES-1 inhibitory activity involves a variety of experimental setups, from cell-free enzymatic assays to more physiologically relevant whole-cell and whole-blood assays.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant mPGES-1.

  • Protein Expression and Purification: Human mPGES-1 is typically expressed in a suitable system, such as E. coli or insect cells, and purified using standard chromatographic techniques.

  • Enzyme Reaction: The reaction mixture contains the purified mPGES-1 enzyme, the substrate PGH2, and the co-factor glutathione (GSH).

  • Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.

  • PGE2 Detection: The amount of PGE2 produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the inhibitory effect of a compound in a cellular context, where factors like cell permeability and metabolism can influence efficacy.

  • Cell Culture: A suitable cell line that expresses mPGES-1, such as A549 lung carcinoma cells or IL-1β-stimulated fetal fibroblasts, is cultured.[5]

  • Stimulation: The cells are often stimulated with an inflammatory agent like interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.[5][6]

  • Inhibitor Treatment: The cultured cells are treated with various concentrations of the test compound.

  • PGE2 Measurement: The concentration of PGE2 released into the cell culture medium is measured by ELISA.

  • IC50 Determination: The IC50 value is calculated based on the reduction in PGE2 production.

Human Whole Blood (HWB) Assay

The HWB assay provides a more complex and physiologically relevant model for evaluating mPGES-1 inhibitors, as it includes all the cellular and plasma components of blood.

  • Blood Collection: Fresh human blood is collected from healthy volunteers.

  • Stimulation: The blood is stimulated with LPS to induce the pro-inflammatory cascade.

  • Inhibitor Incubation: The blood samples are incubated with different concentrations of the test inhibitor.

  • PGE2 Analysis: After incubation, plasma is separated, and the levels of PGE2 are quantified by ELISA or LC-MS.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of PGE2 inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin E2 biosynthesis pathway and a typical experimental workflow for identifying mPGES-1 inhibitors.

Prostaglandin_E2_Biosynthesis cluster_enzymes Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid:e->PGG2:w PGH2 PGH2 PGG2:e->PGH2:w COX1_2 COX-1 / COX-2 PGG2->COX1_2 PGE2 PGE2 (Inflammation, Pain) PGH2:e->PGE2:w TXA2 TXA2 (Platelet Aggregation) PGH2:e->TXA2:w PGI2 PGI2 (Vasodilation) PGH2:e->PGI2:w PGD2 PGD2 PGH2:e->PGD2:w PGF2a PGF2α PGH2:e->PGF2a:w mPGES1 mPGES-1 PGH2->mPGES1 TXAS TXA Synthase PGH2->TXAS PGIS PGI Synthase PGH2->PGIS PGDS PGD Synthase PGH2->PGDS PGFS PGF Synthase PGH2->PGFS

Caption: Prostaglandin E2 biosynthesis pathway highlighting the role of mPGES-1.

mPGES1_Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (Cell-Free Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., A549 cells) Dose_Response->Cell_Based_Assay HWB_Assay Human Whole Blood Assay Cell_Based_Assay->HWB_Assay Lead_Optimization Lead Optimization HWB_Assay->Lead_Optimization

Caption: A typical workflow for the identification and characterization of mPGES-1 inhibitors.

References

Unraveling the Activity of 5-trans U-46619: A Comparative Guide to Selective mPGES-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-trans U-46619 and other compounds as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammatory and proliferative diseases. This document clarifies the current understanding of this compound's activity and presents a broader comparison with well-validated selective mPGES-1 inhibitors, supported by experimental data and detailed protocols.

Introduction to mPGES-1 as a Therapeutic Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin biosynthesis pathway. It is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, fever, and cancer. The expression of mPGES-1 is induced by pro-inflammatory stimuli, often in concert with cyclooxygenase-2 (COX-2). While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting COX enzymes, they also block the synthesis of other physiologically important prostaglandins, leading to potential gastrointestinal and cardiovascular side effects. Selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 levels, potentially with an improved safety profile.

Validation of this compound as a Potential mPGES-1 Inhibitor

The investigation into "this compound" as a selective mPGES-1 inhibitor reveals limited and somewhat equivocal data. Primarily, its isomer, U-46619, is a well-characterized potent thromboxane A2 (TP) receptor agonist and a stable synthetic analog of the endoperoxide prostaglandin PGH2.

Information regarding the direct inhibitory activity of this compound on mPGES-1 is sparse and originates from commercial suppliers rather than extensive peer-reviewed studies. One source indicates that this compound inhibits microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM. Another supplier states that at a 10 µM concentration, it inhibits PGE synthase by less than 20%. These data points lack the necessary detail regarding the specific isoform of mPGES inhibited and the experimental conditions.

Given the limited evidence for this compound as a potent and selective mPGES-1 inhibitor, this guide will focus on a comparison of well-established and characterized selective mPGES-1 inhibitors to provide a valuable resource for researchers in the field.

Comparison of Selective mPGES-1 Inhibitors

Several small molecules have been identified and characterized as potent and selective inhibitors of human mPGES-1. The following table summarizes the in vitro potency of some of these compounds.

CompoundTargetIC50 (nM)Assay SystemSelectivityReference
MF63 Human mPGES-11.3Cell-free assay>1000-fold vs. mPGES-2 and Thromboxane Synthase[1]
Human mPGES-11.5No significant inhibition of mouse mPGES-1[2]
PF-9184 Recombinant Human mPGES-116.5>6500-fold vs. rhCOX-1 and rhCOX-2[3]
Compound 4b Human mPGES-133No significant inhibition of COX-1/2 at 100 µM[4]
Mouse mPGES-1157[2]
Compound 37 mPGES-118Enzyme assay[4]
PGE2 Production34[4]

Note: IC50 values can vary depending on the assay system and experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the validation process of mPGES-1 inhibitors, it is crucial to visualize the relevant biological pathways and experimental procedures.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of various prostaglandins, highlighting the central role of mPGES-1 in PGE2 synthesis.

Caption: Prostaglandin Biosynthesis Pathway.

Experimental Workflow for Validating a Selective mPGES-1 Inhibitor

The validation of a compound as a selective mPGES-1 inhibitor involves a multi-step process, from initial screening to in vivo efficacy studies.

Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (Cell-free mPGES-1 assay) IC50 IC50 Determination (Dose-response curve) HTS->IC50 Selectivity Selectivity Assays (vs. COX-1, COX-2, other PG synthases) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., competitive, non-competitive) Selectivity->Mechanism Cell_Assay Cellular PGE2 Production Assay (e.g., A549 cells, whole blood) Mechanism->Cell_Assay Toxicity Cytotoxicity Assays Cell_Assay->Toxicity PK Pharmacokinetics (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Toxicity->PK Efficacy Efficacy in Animal Models (e.g., inflammation, pain models) PK->Efficacy Tox_in_vivo In Vivo Toxicology Efficacy->Tox_in_vivo

Caption: Workflow for mPGES-1 Inhibitor Validation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of mPGES-1 inhibitors.

Recombinant mPGES-1 Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) cofactor

  • Test compound

  • Assay buffer (e.g., potassium phosphate buffer)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH, and recombinant mPGES-1.

  • Add the test compound at various concentrations (for dose-response curves) or a single concentration (for screening).

  • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 4°C).

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubate for a short period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).

  • Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

  • Quantify the amount of PGE2 produced using a competitive ELISA.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PGE2 Production Assay

Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context.

Materials:

  • A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells).

  • Cell culture medium and supplements.

  • Pro-inflammatory stimulus (e.g., interleukin-1β (IL-1β)).

  • Test compound.

  • ELISA kit for PGE2 quantification.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

  • Incubate for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using an ELISA.

  • Determine the IC50 value for the inhibition of cellular PGE2 production.

Selectivity Assays (e.g., vs. COX-1/COX-2)

Objective: To determine the selectivity of the inhibitor for mPGES-1 over other related enzymes in the prostaglandin pathway.

Procedure:

  • Perform enzymatic assays using recombinant COX-1 and COX-2 enzymes.

  • The assay principle is similar to the mPGES-1 assay, but with arachidonic acid as the substrate and measuring the production of PGH2 (or its stable metabolites).

  • Compare the IC50 values for mPGES-1 inhibition with those for COX-1 and COX-2 inhibition to calculate the selectivity index.

Conclusion

The validation of "this compound" as a selective mPGES-1 inhibitor is not well-supported by current scientific literature. The available data is sparse and lacks the rigorous validation required for a research-grade tool compound. In contrast, compounds such as MF63 and PF-9184 have been extensively characterized as potent and selective inhibitors of mPGES-1. For researchers and drug development professionals, focusing on these well-validated inhibitors is crucial for advancing the understanding of mPGES-1 biology and developing novel anti-inflammatory therapies. The provided experimental protocols and workflows offer a foundational guide for the evaluation and comparison of potential mPGES-1 inhibitors.

References

A Comparative Guide to U-46619 and its Isomer, 5-trans U-46619, in Thromboxane A2 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of U-46619 and its geometric isomer, 5-trans U-46619, focusing on their interactions with the thromboxane A2 (TXA2) receptor. U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2, widely utilized as a TXA2 receptor agonist in research.[1] In contrast, this compound is primarily known as a minor impurity in commercial preparations of U-46619, and its biological activity, particularly concerning the TXA2 receptor, is not extensively documented. This guide summarizes the available quantitative data, presents detailed experimental protocols for comparative studies, and visualizes key pathways and workflows.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these compounds is crucial for experimental design and interpretation. Both U-46619 and this compound share the same molecular formula and weight, differing only in the stereochemistry of the double bond at the C5 position.

PropertyU-46619This compound
IUPAC Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[1]9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[2][3]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy PGF2α5,6-trans U-46619[2][3]
Molecular Formula C21H34O4[4][5]C21H34O4[2][3]
Molecular Weight 350.5 g/mol [4][5]350.5 g/mol [2][3]
CAS Number 56985-40-1[4][5]330796-58-2[2][3]

Biological Activity at the Thromboxane A2 Receptor

U-46619 is a well-characterized, potent agonist of the thromboxane A2 (TP) receptor.[1][6][7] Its binding to the TP receptor initiates a signaling cascade that leads to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[1]

Conversely, there is a significant lack of data in the scientific literature regarding the direct effects of this compound on the TXA2 receptor. While it is structurally very similar to U-46619, its biological activity at this receptor has not been thoroughly investigated. The primary reported activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES-1) at a concentration of 10 µM.[3]

ParameterU-46619This compound
Target Thromboxane A2 (TP) ReceptorMicrosomal Prostaglandin E2 Synthase-1[3]
Activity Potent Agonist[1][6][7]Inhibitor[3]
EC50 (TP Receptor) 35 nM[4]Not Reported
Primary Effects Platelet aggregation, vasoconstriction[1]Inhibition of PGE2 synthesis[3]

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by an agonist like U-46619 leads to the coupling of heterotrimeric G proteins, primarily Gq and G13. This initiates two main signaling cascades:

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in cellular responses like platelet shape change and smooth muscle contraction.

  • G13 Pathway: Coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain phosphatase and an increase in myosin light chain phosphorylation, ultimately resulting in smooth muscle contraction.

Thromboxane_A2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U46619 U-46619 TXA2R TXA2 Receptor U46619->TXA2R Gq Gq TXA2R->Gq G13 G13 TXA2R->G13 PLC PLC Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction / Platelet Aggregation Ca_release->Contraction PKC->Contraction ROCK ROCK RhoA->ROCK ROCK->Contraction

Caption: Thromboxane A2 receptor signaling cascade.

Experimental Protocols

To facilitate further research into the comparative effects of U-46619 and this compound, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Thromboxane A2 Receptor

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for a ligand to the TXA2 receptor.

Radioligand_Binding_Assay prep Prepare cell membranes expressing TXA2 receptor incubation Incubate membranes with increasing concentrations of radiolabeled U-46619 (e.g., [³H]U-46619) with or without excess unlabeled ligand (for non-specific binding) prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation counting Quantify radioactivity of bound ligand using a scintillation counter separation->counting analysis Analyze data using Scatchard or non-linear regression analysis to determine Kd and Bmax counting->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the TXA2 receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with various concentrations of a radiolabeled TXA2 receptor agonist (e.g., [³H]U-46619). For each concentration, a parallel incubation should be performed in the presence of a high concentration of an unlabeled TXA2 receptor antagonist to determine non-specific binding.

  • Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the free radioligand will pass through.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Platelet Aggregation Assay

This functional assay measures the ability of an agonist to induce platelet aggregation.

Platelet_Aggregation_Assay prp_prep Prepare platelet-rich plasma (PRP) from whole blood setup Place PRP in an aggregometer cuvette with a stir bar at 37°C prp_prep->setup baseline Establish a baseline light transmittance setup->baseline agonist_add Add varying concentrations of U-46619 or this compound baseline->agonist_add measure Monitor the change in light transmittance over time as platelets aggregate agonist_add->measure analysis Determine the EC50 value from the dose-response curve measure->analysis Calcium_Mobilization_Assay cell_culture Culture cells expressing the TXA2 receptor in a multi-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline fluorescence using a fluorescence plate reader dye_loading->baseline agonist_add Inject varying concentrations of U-46619 or this compound into the wells baseline->agonist_add measure Record the change in fluorescence intensity over time agonist_add->measure analysis Determine the EC50 value from the dose-response curve measure->analysis

References

Unveiling the Specificity of 5-trans U-46619: A Comparative Analysis of its Cross-Reactivity with Prostaglandin Synthases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic analogs is paramount. This guide provides a comprehensive comparison of 5-trans U-46619's cross-reactivity with various prostaglandin synthases, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a geometric isomer and a minor impurity (typically 2-5%) found in commercial preparations of the potent thromboxane A2 (TP) receptor agonist, U-46619.[1][2] While U-46619 is well-characterized as a stable PGH2 analog that selectively stimulates TP receptor-mediated responses, the distinct biological activity and potential off-target effects of its 5-trans isomer are less understood.[3] This guide focuses on elucidating the cross-reactivity of this compound with key enzymes in the prostaglandin synthesis pathway, providing a critical resource for evaluating its specificity and potential applications in research.

Comparative Analysis of Inhibitory Activity

The primary evidence for the interaction of this compound with a prostaglandin synthase comes from a study on inducible prostaglandin E2 synthase (mPGES-1). The data, as reported in secondary sources citing Quraishi et al. (2002), indicates that this compound exhibits inhibitory activity against this enzyme.

Table 1: Inhibitory Activity of this compound against Prostaglandin E2 Synthase

CompoundTarget EnzymeReported IC50
This compoundProstaglandin E2 SynthaseApproximately half as potent as the 5-cis isomer (U-46619)

Data as reported by secondary sources citing Quraishi O, Mancini JA, Riendeau D. Inhibition of inducible prostaglandin E 2 synthase by 15-deoxy-Δ 12, 14-prostaglandin J 2 and polyunsaturated fatty acids. Biochemical pharmacology, 2002, 63(6): 1183-1189.[1][2]

Currently, there is a lack of direct, peer-reviewed experimental data quantifying the inhibitory effects (e.g., IC50 or Ki values) of this compound on other critical prostaglandin synthases, including:

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

  • Prostaglandin D Synthase (PGDS)

  • Prostaglandin F Synthase (PGFS)

  • Prostacyclin Synthase (PGIS)

The parent compound, U-46619, is widely recognized for its high selectivity towards the TP receptor, with minimal to no significant agonistic activity on other prostanoid receptors.[4][5] This suggests a low likelihood of direct interaction with the active sites of other prostaglandin synthases in a manner similar to their natural substrate, PGH2. However, the inhibitory activity of the 5-trans isomer on mPGES-1 highlights the importance of empirical testing to rule out off-target enzymatic interactions.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, a detailed methodology for a prostaglandin E synthase inhibition assay, based on the work of Quraishi et al. (2002), is provided below.

Protocol: Prostaglandin E2 Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human microsomal prostaglandin E2 synthase (mPGES-1).

Materials:

  • Membrane preparations from cells overexpressing human mPGES-1

  • Tritiated prostaglandin H2 ([³H]PGH2)

  • Test compound (this compound) and other control inhibitors

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing glutathione)

  • Reversed-phase HPLC system with a suitable column (e.g., C18)

  • Scintillation counter and scintillation fluid

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Enzyme Preparation: Thaw the mPGES-1 containing microsomal membranes on ice.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the test inhibitor (or vehicle control), and the microsomal enzyme preparation. Pre-incubate the mixture for a defined period at the optimal reaction temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, [³H]PGH2.

  • Reaction Termination: After a specific incubation time (e.g., 60 seconds), terminate the reaction by adding a quenching solution (e.g., a solution containing a thromboxane synthase inhibitor like 1-benzylimidazole to prevent PGH2 metabolism to TXA2, and a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α).

  • Extraction: Extract the prostaglandins from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase. Inject the sample into the reversed-phase HPLC system to separate the product, [³H]PGE2, from other prostaglandins.

  • Quantification: Collect the fraction corresponding to the [³H]PGE2 peak and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Signaling Pathways and Experimental Workflows

To provide a broader context for the action of U-46619 and the prostaglandin synthesis pathway, the following diagrams illustrate the key molecular events.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 PGES PG E Synthase PGH2->PGES PGDS PG D Synthase PGH2->PGDS PGFS PG F Synthase PGH2->PGFS PGIS Prostacyclin Synthase PGH2->PGIS TXAS Thromboxane Synthase PGH2->TXAS PGE2 PGE2 PGD2 PGD2 PGF2a PGF2α PGI2 PGI2 (Prostacyclin) TXA2 TXA2 (Thromboxane A2) COX1_2->PGG2 Peroxidase Activity PGES->PGE2 PGDS->PGD2 PGFS->PGF2a PGIS->PGI2 TXAS->TXA2

Figure 1. Simplified overview of the prostaglandin synthesis pathway.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 2. Canonical signaling pathway of the U-46619 TP receptor agonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare mPGES-1 Microsomes Reaction_Setup Set up Reaction (Buffer, Enzyme, Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Reaction_Setup Reaction_Start Initiate with [³H]PGH2 Reaction_Setup->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Extraction Extract Prostaglandins Reaction_Stop->Extraction HPLC HPLC Separation of [³H]PGE2 Extraction->HPLC Quantification Scintillation Counting HPLC->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

Figure 3. Workflow for determining the inhibitory activity of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound, an isomer of the potent TP receptor agonist U-46619, exhibits inhibitory activity against at least one prostaglandin synthase, mPGES-1. This finding underscores the potential for off-target effects that differ from the parent compound.

A significant knowledge gap remains concerning the cross-reactivity of this compound with other key prostaglandin synthases. Further research, employing rigorous enzymatic assays as outlined in this guide, is crucial to fully characterize the selectivity profile of this compound. Such studies will be invaluable for researchers utilizing U-46619 and its analogs, ensuring the accurate interpretation of experimental results and informing the development of more specific pharmacological tools.

References

comparative analysis of 5-trans U-46619 and its cis isomer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-trans U-46619 and its cis Isomer (U-46619)

Introduction

U-46619, the 5-cis isomer of 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α, is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2) and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in research to study the physiological and pathological roles of thromboxane A2, including its effects on platelet aggregation and smooth muscle contraction.[1] Its geometric isomer, this compound, exhibits a distinct pharmacological profile, primarily characterized by its inhibitory activity on microsomal prostaglandin E2 synthase-1 (mPGES-1). This guide provides a comparative analysis of these two isomers, summarizing their key differences in biological activity, supported by experimental data and detailed methodologies.

Chemical and Physical Properties

Both this compound and its cis isomer share the same chemical formula and molecular weight. Their distinct biological activities arise from their different stereochemistry at the C5-C6 double bond.

PropertyThis compoundU-46619 (5-cis isomer)
Chemical Name (5E)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
Molecular Formula C21H34O4C21H34O4
Molecular Weight 350.5 g/mol 350.5 g/mol
CAS Number 330796-58-256985-40-1

Comparative Biological Activity

The primary biological activities of the two isomers are distinct. U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, while this compound is recognized as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).

Thromboxane A2 (TP) Receptor Agonism

U-46619 potently activates TP receptors, leading to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[1]

ParameterU-46619 (5-cis isomer)This compound
Platelet Shape Change (EC50) 0.035 µM[2][3]Not reported
Platelet Aggregation (EC50) 1.31 µM[2]Not reported
Human Bronchial Smooth Muscle Contraction (EC50) 12 nM[4]Not reported
Receptor Binding (Kd) High-affinity: 0.041 µM, Low-affinity: 1.46 µM (Human Platelets)[2]; 42-68 nM (Pig Aorta Smooth Muscle)[5]Not reported
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

This compound has been identified as an inhibitor of mPGES-1, an enzyme involved in the inflammatory pathway.

ParameterThis compoundU-46619 (5-cis isomer)
mPGES-1 Inhibition Reported to inhibit mPGES-1. Quantitative data (IC50) not widely available.Not reported

Signaling Pathways

The distinct biological activities of the two isomers are a result of their interaction with different signaling pathways.

U-46619 (5-cis isomer) Signaling Pathway

U-46619 activates the Gq and G12/13 pathways downstream of the TP receptor, leading to platelet aggregation and smooth muscle contraction.

U46619_Signaling U46619 U-46619 (cis-isomer) TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Contraction Platelet Aggregation & Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

Caption: U-46619 (cis-isomer) signaling cascade.

This compound Signaling Pathway

This compound inhibits the conversion of PGH2 to PGE2 by mPGES-1, thereby reducing inflammation.

trans_U46619_Signaling Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation trans_U46619 This compound trans_U46619->mPGES1 inhibits

Caption: this compound mechanism of action.

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the potency of U-46619 isomers in inducing platelet aggregation.

Method:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

  • Platelet Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A baseline light transmission is established with PRP.

  • Agonist Addition: Increasing concentrations of the U-46619 isomer are added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration, and an EC50 value is calculated from the concentration-response curve.

Platelet_Aggregation_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifugation PRP_Preparation PRP Isolation Centrifugation->PRP_Preparation Aggregometry Light Transmission Aggregometry PRP_Preparation->Aggregometry Agonist_Addition Addition of U-46619 Isomer Aggregometry->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording Analysis Calculate EC50 Data_Recording->Analysis

Caption: Platelet aggregation assay workflow.

Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of U-46619 isomers on vascular smooth muscle.

Method:

  • Tissue Preparation: A segment of an artery (e.g., rat aorta) is dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Isometric Tension Recording: The arterial rings are connected to an isometric force transducer to record changes in tension.

  • Cumulative Concentration-Response: After an equilibration period, cumulative concentrations of the U-46619 isomer are added to the organ bath.

  • Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated to determine the EC50 value.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound on mPGES-1.

Method:

  • Enzyme and Substrate Preparation: Recombinant human mPGES-1 is used as the enzyme source. The substrate, PGH2, is prepared fresh.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound in a suitable buffer containing glutathione.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of PGH2 and allowed to proceed for a defined time at a specific temperature. The reaction is then terminated.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each concentration of the isomer is calculated, and the IC50 value is determined.[6][7]

mPGES1_Inhibition_Workflow Enzyme_Prep Recombinant mPGES-1 Inhibitor_Incubation Pre-incubation with This compound Enzyme_Prep->Inhibitor_Incubation Reaction_Initiation Add PGH2 Inhibitor_Incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination PGE2_Quantification Quantify PGE2 (ELISA or LC-MS) Reaction_Termination->PGE2_Quantification Analysis Calculate IC50 PGE2_Quantification->Analysis

Caption: mPGES-1 inhibition assay workflow.

Conclusion

The 5-cis and 5-trans isomers of U-46619 exhibit markedly different pharmacological profiles. U-46619 (5-cis) is a potent and well-characterized agonist of the TP receptor, making it an invaluable tool for studying thromboxane A2-mediated signaling in hemostasis and vascular tone. In contrast, this compound acts as an inhibitor of mPGES-1, suggesting its potential utility in research related to inflammation. This comparative guide highlights the importance of stereochemistry in determining the biological activity of prostaglandin analogs and underscores the distinct applications of each isomer in pharmacological research. Further studies are warranted to fully elucidate the pharmacological profile of this compound, including its potential off-target effects and a more precise quantification of its mPGES-1 inhibitory potency.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of U-46619 and its Isomer, 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the thromboxane A2 (TXA2) receptor agonist U-46619 and its stereoisomer, 5-trans U-46619. U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2, widely utilized in research to study the physiological and pathological roles of TXA2, a key mediator of platelet aggregation and vasoconstriction.[1][2] Its isomer, this compound, is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[3] Understanding the distinct and overlapping activities of these two compounds is crucial for the accurate interpretation of experimental results.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of U-46619 and this compound.

Table 1: In Vitro Efficacy of U-46619

AssayPreparationSpeciesEndpointEC50Reference
Platelet AggregationWashed PlateletsHumanAggregation0.58 µM[4]
Platelet Shape ChangeWashed PlateletsHumanShape Change0.013 µM[4]
VasoconstrictionIsolated Human Resistance ArteriesHumanContraction16 nM[5]
VasoconstrictionRat Pulmonary ArteriesRatContractionVaries by condition[6]
VasoconstrictionMouse Coronary ArteryMouseContractionDose-dependent[7]
Thromboxane A2 Receptor Agonism------Receptor Activation35 nM[2]

Table 2: In Vivo Efficacy of U-46619

ModelSpeciesAdministrationEndpointDose/ResponseReference
Blood PressureSpontaneously Hypertensive Rats (Male)Intravenous (i.v.)Increased Mean Arterial Blood Pressure5 µg/kg[4][8]
Blood PressureAnesthetized RatsIntravenous (i.v.) or Intra-arterialDecreased Arterial Blood PressureDose-dependent[9][10]
Pial ArteriolesRabbits and RatsTopicalVasoconstriction10⁻¹¹ to 10⁻⁶ M (dose-dependent)[11]
Renal VasculatureRat---Cortical Vasoconstriction and Medullary Vasodilation---[12]

Table 3: Comparative Efficacy of this compound

AssayPreparationSpeciesEndpointPotency Compared to U-46619Reference
Prostaglandin E Synthase InhibitionMicrosomes---InhibitionApproximately half as potent[3]
Thromboxane Receptor Agonism---------Data not available
In Vivo Efficacy---------Data not available

Note: There is a significant lack of publicly available data on the in vivo efficacy of this compound, limiting a direct and comprehensive comparison in living organisms. The available information primarily characterizes it as a less potent impurity of U-46619 in a specific in vitro assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent effect of U-46619 on platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized.

  • Aggregation Measurement: Platelet aggregation is measured using a lumi-aggregometer.

  • Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • Increasing concentrations of U-46619 are added to the cuvettes.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The EC50 value, the concentration of U-46619 that elicits 50% of the maximal aggregation response, is calculated from the dose-response curve.

In Vivo Blood Pressure Measurement in Rats

Objective: To assess the effect of U-46619 on arterial blood pressure in a rat model.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are used.

  • Anesthesia: Animals are anesthetized (e.g., with chloralose) to permit surgical procedures and stable blood pressure recordings.[9][10]

  • Catheterization: A catheter is inserted into a carotid artery for direct blood pressure measurement and into a jugular vein for intravenous drug administration.

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer, and mean arterial blood pressure (MABP) is continuously recorded.

  • Drug Administration:

    • A stable baseline blood pressure is established.

    • U-46619 is administered intravenously at various doses.

    • The change in MABP from baseline is recorded for each dose.

  • Data Analysis: A dose-response curve is constructed to determine the effect of U-46619 on blood pressure.

Mandatory Visualization

Signaling Pathways of U-46619

U-46619 exerts its effects primarily through the activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq protein TP_Receptor->Gq Activates MAPK p38 MAPK & ERK1/2 Activation TP_Receptor->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/Rho-kinase Pathway Gq->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Shape Change, Aggregation & Granule Release Ca_release->Platelet_Activation Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Vasoconstriction PKC->Platelet_Activation RhoA->Vasoconstriction MAPK->Platelet_Activation

Caption: Signaling pathway of U-46619 via the TP receptor.

Experimental Workflow: In Vitro Platelet Aggregation

The following diagram illustrates the workflow for assessing the in vitro efficacy of U-46619 on platelet aggregation.

Platelet_Aggregation_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection centrifugation1 Low-Speed Centrifugation blood_collection->centrifugation1 prp_separation Platelet-Rich Plasma (PRP) Separation centrifugation1->prp_separation platelet_count Platelet Count Standardization prp_separation->platelet_count aggregometry Lumi-Aggregometer Assay platelet_count->aggregometry incubation Incubate PRP at 37°C aggregometry->incubation add_agonist Add U-46619/5-trans U-46619 (Varying Concentrations) incubation->add_agonist measure_aggregation Measure Light Transmission (Aggregation) add_agonist->measure_aggregation data_analysis Data Analysis (EC50 Calculation) measure_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro platelet aggregation assay.

Experimental Workflow: In Vivo Blood Pressure Measurement

This diagram outlines the key steps in an in vivo experiment to measure the effect of U-46619 on blood pressure in rats.

Blood_Pressure_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep surgery Surgical Catheterization (Carotid Artery & Jugular Vein) animal_prep->surgery bp_monitoring Connect to Pressure Transducer surgery->bp_monitoring stabilization Stabilization & Baseline Recording bp_monitoring->stabilization drug_admin Intravenous Administration (U-46619/5-trans U-46619) stabilization->drug_admin record_response Record Blood Pressure Changes drug_admin->record_response data_analysis Dose-Response Analysis record_response->data_analysis end End data_analysis->end

Caption: Workflow for in vivo blood pressure measurement.

References

Confirming the Molecular Target of 5-trans U-46619: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-trans U-46619 and its well-characterized isomer, U-46619, to elucidate the molecular target of this compound. Due to the limited direct experimental data on this compound, this guide focuses on comparing its known activities with those of U-46619, a potent thromboxane A2 (TP) receptor agonist.

Executive Summary

Comparison of U-46619 and this compound

FeatureU-46619This compoundReferences
Primary Molecular Target Thromboxane A2 (TP) ReceptorInferred to be the Thromboxane A2 (TP) Receptor, but direct binding data is lacking.[1][2][3]
Agonist Activity Potent agonist at the TP receptor, inducing platelet aggregation and vasoconstriction.Biological activity is not well-characterized.[1][3]
Other Known Activity Less potent inhibitor of Prostaglandin E synthase compared to U-46619.[4]
Potency (TP Receptor) EC50 for platelet shape change: ~35 nMNot determined[5][6]
Chemical Structure (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acidIsomer of U-46619 with a trans configuration at the 5,6 double bond.[1]

Experimental Protocols

To definitively determine and compare the molecular target and potency of this compound and U-46619, the following experimental protocols are recommended.

Radioligand Binding Assay for Thromboxane A2 Receptor

This assay directly measures the binding affinity of a compound to the TP receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound and U-46619 for the TP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human TP receptor (e.g., HEK293-TPα or washed human platelets).

  • Radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548).

  • Unlabeled this compound and U-46619.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled competitor (this compound or U-46619) in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value for each compound, which can then be used to calculate the Ki (inhibitory constant).

Platelet Aggregation Assay

This functional assay measures the biological response (platelet aggregation) mediated by the activation of the TP receptor.

Objective: To determine the potency (EC50) of this compound and U-46619 in inducing platelet aggregation.

Materials:

  • Freshly prepared platelet-rich plasma (PRP) or washed platelets from healthy human donors.

  • This compound and U-46619.

  • Platelet aggregometer.

  • Saline or appropriate buffer.

Procedure:

  • Pre-warm the PRP or washed platelet suspension to 37°C in the aggregometer cuvettes with stirring.

  • Add increasing concentrations of this compound or U-46619 to the platelet suspension.

  • Monitor the change in light transmission through the cuvette over time, which corresponds to the extent of platelet aggregation.

  • Record the maximum aggregation response for each concentration.

  • Plot the concentration-response curve and determine the EC50 value for each compound.

Visualizations

Experimental Workflow

G Experimental Workflow for Comparing U-46619 and this compound cluster_0 Compound Preparation cluster_1 Binding Affinity Assessment cluster_2 Functional Potency Assessment cluster_3 Data Analysis and Comparison U46619 U-46619 Stock BindingAssay Radioligand Binding Assay (TP Receptor Membranes) U46619->BindingAssay FunctionalAssay Platelet Aggregation Assay U46619->FunctionalAssay trans_U46619 This compound Stock trans_U46619->BindingAssay trans_U46619->FunctionalAssay BindingData Determine Ki values BindingAssay->BindingData Comparison Compare Ki and EC50 values BindingData->Comparison FunctionalData Determine EC50 values FunctionalAssay->FunctionalData FunctionalData->Comparison Conclusion Confirm Molecular Target and Relative Potency Comparison->Conclusion

Caption: Workflow for comparing the binding and functional properties of U-46619 and this compound.

Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular TXA2 Thromboxane A2 (or U-46619) TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC->Response

Caption: Simplified signaling cascade initiated by the activation of the Thromboxane A2 receptor.

Conclusion

The molecular target of U-46619 is unequivocally the Thromboxane A2 (TP) receptor. Based on its isomeric relationship, it is highly probable that this compound also targets the TP receptor. However, the lack of direct binding and functional data for this compound necessitates further experimental investigation to confirm its molecular target and determine its relative potency. The provided experimental protocols offer a clear path to generating this crucial data, which will be invaluable for researchers utilizing this compound and for the development of novel therapeutics targeting the thromboxane pathway.

References

Assessing the Reproducibility of 5-trans U-46619 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental results involving the thromboxane A2 (TXA2) receptor agonist U-46619 and its isomer, 5-trans U-46619. Due to the limited availability of data specifically on the 5-trans isomer, this guide focuses on assessing the potential for reproducibility by examining the factors that influence experimental outcomes with the widely used U-46619. The presence of this compound as a variable impurity in commercial preparations of U-46619 underscores the importance of understanding its potential impact on experimental consistency.

Data Summary: Potency and Efficacy of U-46619

U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2, acting as a thromboxane A2 (TP) receptor agonist.[1][2] It is widely used to induce platelet aggregation and smooth muscle contraction in various in vitro preparations.[1][2] The 5-trans isomer of U-46619 is recognized as a minor impurity, typically constituting 2-5% of most commercial U-46619 preparations.[3] The biological activity of this compound has been sparsely investigated independently from its cis-isomer.[3]

AgonistTargetEffectPotency (EC50/IC50)Reference
U-46619 Thromboxane A2 (TP) ReceptorPlatelet Shape Change0.013 µM[4]
Platelet Aggregation0.58 µM[4]
Vasoconstriction (Human Resistance Arteries)16 nM[5]
Myosin Light Chain Phosphorylation0.057 µM[1]
Serotonin Release0.536 µM[1]
Fibrinogen Receptor Binding0.53 µM[1]
This compound Prostaglandin E SynthaseInhibitionApprox. half as potent as U-46619[3]

Factors Influencing Experimental Reproducibility

The reproducibility of experiments using U-46619, and by extension, preparations containing its 5-trans isomer, can be influenced by several factors:

  • Purity and Isomeric Composition: Commercial preparations of U-46619 contain varying levels of the 5-trans isomer, which has different biological activity.[3] This variability in the composition of the agonist can lead to inconsistent results between different batches or suppliers.

  • Experimental Protocol Variations: As detailed in the subsequent section, methodologies for studying U-46619's effects, particularly vasoconstriction, vary significantly across different laboratories. These variations can include tissue preparation techniques, buffer composition, temperature, and the specific endpoints measured.

  • Compound Stability and Handling: U-46619 is typically stored at -20°C as a solution in methyl acetate.[6][7] The stability of the compound in aqueous solutions and at different temperatures can affect its potency over the course of an experiment. Proper handling and storage are crucial for obtaining consistent results.[7]

  • Biological Variability: The response to U-46619 can differ based on the species, tissue type, age, and health status of the animal model used.[8] For instance, the contractile response of mesenteric arterioles to U-46619 is diminished in older and hypertensive rats.[8]

Experimental Protocols: A Comparative Overview

The following table outlines variations in experimental protocols for assessing U-46619-induced vasoconstriction, a commonly studied physiological response.

ParameterStudy 1: Rat Pulmonary ArteriesStudy 2: Rat Mesenteric ArteriesStudy 3: Human Subcutaneous Resistance Arteries
Tissue Preparation Ring segments (2-3 mm external diameter, 3-4 mm length) from second and third arterial generations. Endothelium removed by gentle abrasion.Fourth-order mesenteric artery (2-3 mm in length) cleaned of adipose and connective tissue.Not specified in detail.
Apparatus Small vessel wire myograph for isometric recording.Pressure myograph (model CH/1, Living Systems Instrumentation).Wire myograph.
Physiological Buffer Krebs physiological saline solution (NaCl 119, KCl 4.7, NaHCO3 24.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, glucose 11 in mmol·L−1).Physiological salt solution (PSS) (NaCl 119, KCl 4.7, MgSO4·7H2O 1.2, NaHCO3 25, KH2PO4 1.17, K2EDTA 0.03, glucose 5.5, CaCl2·2H2O 1.6 at pH 7.4).Not specified in detail.
Temperature & Gas 37°C, gassed with 95% O2/5% CO2.37°C, gassed with 95% air/5% CO2.Not specified in detail.
Tension/Pressure 7–7.5 mN.Pressurized to 50 mmHg.Not specified in detail.
U-46619 Concentration Cumulative addition in 0.5 log units.10 µM.Cumulative concentration-response curve.
Data Recording Powerlab data collection and Chart 5 software.Video image analyzer (LSI).Not specified in detail.

These variations highlight the challenges in directly comparing quantitative data across different studies and emphasize the need for detailed reporting of experimental methods to improve reproducibility.

Signaling Pathways and Experimental Workflow

To aid in the understanding of the mechanisms of action and the assessment of reproducibility, the following diagrams are provided.

U46619_Signaling_Pathway U46619 U-46619 / this compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq Gq protein TP_Receptor->Gq RhoA RhoA TP_Receptor->RhoA activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Contraction PKC->Aggregation ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction

Caption: U-46619 Signaling Pathway.

Reproducibility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Comparison Agonist Characterize Agonist (Purity, Isomer Ratio) Protocol Standardize Experimental Protocol Agonist->Protocol Execution Execute Experiment (e.g., Vasoconstriction Assay) Protocol->Execution Data Collect Quantitative Data (e.g., EC50, Emax) Execution->Data Analysis Statistical Analysis Data->Analysis Comparison Compare with Literature Data Analysis->Comparison Conclusion Assess Reproducibility Comparison->Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 5-trans U-46619, a stable thromboxane A2 (TP) receptor agonist, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, based on available safety information and general laboratory best practices.

Disclaimer: This guide is intended for informational purposes and should be supplemented by the official Safety Data Sheet (SDS) provided by the manufacturer of your specific product. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal protocols.

Hazard Profile and Safety Precautions

This compound is a potent biologically active compound that should be handled with care. It is typically supplied as a solution in an organic solvent, such as methyl acetate or ethanol, which introduces additional hazards.

Hazard ClassificationPrecautionary Measures
Compound Hazard Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[1]
Solvent Hazard (e.g., Methyl Acetate/Ethanol) Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2] Use in a well-ventilated area, preferably a chemical fume hood.
Eye Irritation Causes serious eye irritation.[2] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A lab coat

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers involves a multi-step process focused on containment and adherence to hazardous waste regulations.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

2. Container Management:

  • Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with a secure, leak-proof cap.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound in [Solvent Name]".

3. Disposal of Unused Product:

  • If you have unused or expired this compound solution, it must be disposed of as hazardous waste.

  • Do not pour it down the drain or dispose of it in regular trash.

  • Transfer the solution to your designated hazardous waste container in a chemical fume hood.

4. Decontamination of Labware:

  • Glassware and other reusable lab equipment that has come into contact with this compound should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Collect the rinsate in your designated hazardous waste container.

  • After the initial solvent rinse, wash the labware with soap and water.

5. Disposal of Contaminated Materials:

  • All disposable items that have been contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.

  • Place these items in the designated solid hazardous waste container.

6. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Follow all institutional procedures for hazardous waste pickup and disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound can be visualized as follows:

G cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposition Final Disposition start Handling this compound ppe Wear Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood unused_product Unused Product hood->unused_product contaminated_labware Contaminated Labware hood->contaminated_labware contaminated_disposables Contaminated Disposables hood->contaminated_disposables liquid_waste Collect Liquid Waste in Designated Container unused_product->liquid_waste decontaminate Decontaminate Labware (Collect Rinsate) contaminated_labware->decontaminate solid_waste Collect Solid Waste in Designated Container contaminated_disposables->solid_waste store_waste Store Sealed Container in Satellite Accumulation Area liquid_waste->store_waste decontaminate->liquid_waste solid_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound in your laboratory, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-trans U-46619

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a research chemical and an isomer of the thromboxane receptor agonist U-46619.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal safety and proper disposal of hazardous materials.

Compound Information:

Chemical NameThis compound
Synonyms5,6-trans U-46619
CAS Number330796-58-2
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Primary Known UseResearch chemical, thromboxane receptor agonist.[3]
Physical FormTypically supplied as a solution in methyl acetate.[1]
Hazard Identification and Risk Assessment

Potential Hazards Associated with U-46619 (and by extension, this compound):

Hazard ClassificationDescription
Flammable LiquidThe compound is often supplied in a flammable solvent like methyl acetate.[4][5]
Eye IrritantMay cause serious eye irritation.[4][5]
Specific Target Organ ToxicityMay cause drowsiness or dizziness and affect the central nervous system.[4]
HarmfulHarmful if inhaled, in contact with skin, or if swallowed.[5]

A thorough risk assessment should be conducted before handling this compound, considering the potential for aerosolization of powders, direct skin contact, and the flammability of solutions.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Respiratory At least an N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of respiratory protection.[7]To prevent inhalation of aerosolized powders or droplets.[6][8]
Eyes and Face Chemical safety goggles and a face shield.[7]To protect against splashes and airborne particles.
Hands Powder-free nitrile gloves.[7]To prevent skin contact.
Body A disposable gown or coveralls, such as those made from DuPont™ Tyvek®.[8]To protect personal clothing and skin from contamination.
Arms Sleeve covers to protect any exposed skin between gloves and the lab coat.[7]To ensure complete skin coverage.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safety.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Have spill containment and cleanup materials readily accessible.

  • Handling the Compound:

    • If handling a solution, be aware of the flammability of the solvent and keep it away from ignition sources.[5]

    • If working with a powder, take care to avoid aerosolization.[6][9]

    • Use appropriate tools (e.g., spatulas, forceps) to handle the compound, avoiding direct contact.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use. A 5% peracetic acid or 10% hydrogen peroxide-based solution can be effective for decontamination.[9]

    • Properly doff and dispose of single-use PPE.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.[10]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.[11]
Contaminated PPE Bag and dispose of as hazardous waste.
Rinsate from Cleaning Glassware The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[11]

General Disposal Guidelines:

  • All chemical waste must be collected in sturdy, leak-proof containers that are properly labeled.[11][12]

  • Waste containers should be kept closed except when adding waste.[13]

  • Never dispose of this chemical down the sink or in the regular trash.[11]

  • Request a waste pickup from your institution's EHS department when containers are full.[11]

Experimental Protocols

Detailed experimental protocols will be specific to the research being conducted. However, any protocol should incorporate the safety and handling procedures outlined in this guide. When preparing solutions, for example, if changing the solvent from the supplied methyl acetate, this should be done under a gentle stream of nitrogen in a fume hood.[14]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handle_compound Handle this compound prep_spill_kit->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe waste_pickup Request EHS Waste Pickup dispose_waste->waste_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-trans U-46619
Reactant of Route 2
Reactant of Route 2
5-trans U-46619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.